RP 73163 Racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMHHDKXWTFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154461-48-0 | |
| Record name | RP 73163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154461480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RP 73163 Racemate
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Potent Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
RP 73163 Racemate is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This enzymatic process is a cornerstone of cellular cholesterol homeostasis. ACAT is primarily located in the endoplasmic reticulum and plays a pivotal role in preventing the cytotoxic accumulation of free cholesterol in cellular membranes. By catalyzing the formation of cholesteryl esters, ACAT facilitates their storage in cytosolic lipid droplets or their assembly and secretion as part of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).
There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a key role in foam cell formation within atherosclerotic plaques, and ACAT2, which is primarily found in the intestine and liver and is integral to the absorption of dietary cholesterol and the assembly of lipoproteins. RP 73163 has been demonstrated to inhibit ACAT activity in various cell types, leading to a reduction in cholesterol esterification and subsequent effects on lipid metabolism.
Quantitative Data on Inhibitory Potency
The inhibitory activity of the active (S)-enantiomer of the racemate, RP 73163, has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effect on ACAT.
| System | IC50 (nM) |
| Microsomal Preparations | |
| Rat Liver | 86 |
| Rabbit Intestine | 370 |
| Whole Cell Assays | |
| Human Hepatic (HepG2) Cells | 266 |
| Human Intestinal (Caco2) Cells | 158 |
| Human Monocytic (THP-1) Cells | 314 |
Experimental Protocols
In Vitro Microsomal ACAT Inhibition Assay
This protocol outlines a standard method for determining the IC50 of a test compound against ACAT in a microsomal preparation.
1. Preparation of Microsomes:
-
Homogenize fresh liver tissue (e.g., from a rat) in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Perform differential centrifugation of the homogenate. A low-speed spin is used to pellet nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Assay Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., potassium phosphate buffer).
-
Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a mixture of chloroform and methanol.
3. Lipid Extraction and Analysis:
-
Separate the lipid phase by adding water and centrifuging.
-
Evaporate the organic (lower) phase to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter or phosphorimager.
4. Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Cellular Effects
The primary mechanism of action of this compound, the inhibition of ACAT, leads to several downstream cellular and physiological effects, primarily related to cholesterol and lipoprotein metabolism.
Inhibition of Cholesterol Esterification
By blocking ACAT, this compound directly prevents the conversion of free cholesterol to cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol.
Figure 1. Direct inhibition of ACAT by this compound.
Reduction of Apolipoprotein B (apoB) Secretion
In hepatic cells, the assembly and secretion of VLDL particles, which are precursors to LDL, are dependent on the availability of cholesteryl esters. By inhibiting ACAT, RP 73163 reduces the pool of cholesteryl esters available for packaging into VLDL particles. This leads to a decrease in the secretion of apoB-containing lipoproteins from hepatocytes.
Figure 2. Impact of this compound on VLDL assembly and secretion.
Hypolipidemic Effects in In Vivo Models
Consistent with its mechanism of action, administration of RP 73163 in animal models has been shown to have significant effects on plasma lipid profiles. In rats, treatment with RP 73163 resulted in a reduction of plasma triglycerides, VLDL, and LDL levels. These effects are a direct consequence of the reduced secretion of apoB-containing lipoproteins from the liver.
Experimental Workflow for In Vivo Efficacy Studies
Figure 3. Workflow for assessing the in vivo hypolipidemic effects of this compound.
RP 73163 Racemate as an ACAT Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis. By catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins, ACAT regulates the levels of free cholesterol within cells. Dysregulation of this process is implicated in the pathology of several diseases, most notably atherosclerosis. Consequently, the inhibition of ACAT has been a significant area of research for the development of novel therapeutics to manage hypercholesterolemia and prevent the progression of atherosclerotic plaques.
This technical guide provides an in-depth overview of RP 73163 Racemate, a potent inhibitor of ACAT. While the commercially available compound is often supplied as a racemate, the detailed published scientific literature has focused on the biological activity of its (S)-enantiomer, RP 73163. This document will summarize the available quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows, primarily based on the characterization of the active (S)-enantiomer.
Quantitative Data Presentation
The inhibitory potency of RP 73163 has been evaluated in various in vitro systems. The following tables summarize the key quantitative data available for the (S)-enantiomer of RP 73163.
Table 1: In Vitro Inhibitory Activity of RP 73163 ((S)-enantiomer)
| Assay Type | System/Cell Line | IC50 (nM) | Reference |
| Microsomal ACAT Inhibition | Rat Liver | 86 | [1] |
| Microsomal ACAT Inhibition | Rabbit Intestine | 370 | [1] |
| Whole Cell ACAT Inhibition | Human Hepatic (HepG2) | 266 | [1] |
| Whole Cell ACAT Inhibition | Human Intestinal (Caco-2) | 158 | [1] |
| Whole Cell ACAT Inhibition | Human Monocytic (THP-1) | 314 | [1] |
Table 2: In Vivo Hypolipidemic Effects of RP 73163 ((S)-enantiomer) in Animal Models
| Animal Model | Diet | Dosage and Administration | Key Findings | Reference |
| Rat | Basal diet ad libitum or starved for 18 hr | 50 mg/kg, b.i.d. for 7 days (oral) | Reduced plasma triglyceride levels by 50% with no effect on cholesterol. Associated with reductions in VLDL and LDL levels. | [1] |
| Rat (Triton WR-1339-treated, fasted) | - | Not specified | Decreased the rate of VLDL secretion by 24%. | [1] |
| Rabbit | Casein-induced endogenous hypercholesterolemia | Not specified | Specifically reduced the levels of cholesterol carried by LDL. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments in the evaluation of ACAT inhibitors like RP 73163.
Microsomal ACAT Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against ACAT in a cell-free microsomal preparation.
a. Preparation of Microsomes:
-
Homogenize fresh liver tissue from a suitable animal model (e.g., rat) in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
Perform differential centrifugation of the homogenate. A common procedure involves an initial centrifugation at 10,000 x g for 20 minutes to pellet cellular debris, followed by ultracentrifugation of the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
b. ACAT Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal protein (typically 20-50 µg), a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Add the test compound (RP 73163) at various concentrations, typically dissolved in a solvent like DMSO. Include a vehicle control (DMSO alone).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA (final concentration typically around 10 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Extract the lipids by adding water and centrifuging to separate the phases.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate (silica gel G) and develop the chromatogram using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the cholesteryl esters from free fatty acids.
-
Visualize the cholesteryl ester bands (using a non-radioactive standard for reference), scrape the corresponding silica gel into a scintillation vial, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Whole-Cell ACAT Inhibition Assay
This protocol assesses the ability of a compound to inhibit cholesterol esterification within a cellular context.
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, THP-1, or Caco-2) in the appropriate growth medium until confluent.
-
Inhibitor Treatment: Pre-incubate the cells with the test compound (RP 73163) at various concentrations for a specified duration.
-
Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [³H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium and incubate for a period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using a solvent mixture like chloroform:methanol.
-
Lipid Separation and Quantification: Separate the cholesteryl esters from other lipids using TLC as described in the microsomal assay protocol.
-
Data Analysis: Quantify the radioactivity in the cholesteryl ester spots and calculate the percentage of inhibition of cholesterol esterification at each concentration of the test compound to determine the IC50 value.
Mandatory Visualizations
ACAT Signaling Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of inhibition by RP 73163.
References
An In-depth Technical Guide on the Role of Avasimibe in Cholesterol Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol esterification is a crucial cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2][3] There are two main isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and roles.[1][4] ACAT1 is found ubiquitously in various tissues including macrophages, adrenal glands, and the brain, while ACAT2 is primarily expressed in the intestine and liver.[2][4] By converting free cholesterol into cholesteryl esters, ACAT plays a significant role in various physiological and pathophysiological processes, including dietary cholesterol absorption, the assembly of lipoproteins like VLDL, and the formation of foam cells in atherosclerotic plaques.[1][2][3][4]
Avasimibe (formerly CI-1011) is a potent, orally bioavailable inhibitor of the ACAT enzyme.[5][6][7] It was initially developed as a potential therapeutic agent for hyperlipidemia and atherosclerosis due to its ability to block cholesterol esterification.[5] Although its development for these indications was halted, Avasimibe remains a valuable research tool for studying the role of cholesterol esterification and is being explored for other therapeutic applications, such as in oncology.[5][8][9][10] This guide provides a comprehensive overview of Avasimibe's role in cholesterol esterification, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
Avasimibe exerts its effects by directly inhibiting the enzymatic activity of both ACAT1 and ACAT2, thereby preventing the conversion of intracellular free cholesterol and long-chain fatty acyl-CoA into cholesteryl esters.[1][3][5] This inhibition leads to a reduction in the storage of cholesteryl esters within lipid droplets.[11] In the context of atherosclerosis, the inhibition of ACAT1 in macrophages is thought to prevent their transformation into foam cells, a key event in the development of atherosclerotic plaques.[2] In the intestine and liver, inhibition of ACAT2 can reduce the absorption of dietary cholesterol and decrease the secretion of apolipoprotein B-containing lipoproteins.[2]
Quantitative Data Presentation
The inhibitory effects of Avasimibe on ACAT activity and its downstream consequences on lipid metabolism have been quantified in numerous preclinical and clinical studies.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (ACAT) | 3.3 µM | IC-21 Macrophages | [6][7] |
| IC50 (ACAT1) | 24 µM | - | [12][13] |
| IC50 (ACAT2) | 9.2 µM | - | [12][13] |
| Cholesterol Esterification Inhibition | 25% at 50 nM | J774 Mouse Macrophage Cell Line | [14] |
| ApoB Secretion Reduction (in vitro) | 25-43% at 0.01-10 µM | HepG2 Cells | [7] |
| IC50 (Pancreatic Cancer Cell Lines) | 11.03 µM (MIA PaCa-2), 23.58 µM (PANC-1) | Pancreatic Cancer Cells | [9] |
| IC50 (Prostate Cancer Cell Lines) | - | PC-3 and DU 145 Cells | [13] |
| Clinical Trial/Study | Dosage | Key Lipid/Lipoprotein Changes | Reference |
| Combined Hyperlipidemia & Hypoalphalipoproteinemia | 50-500 mg/day | Up to 23% reduction in Triglycerides, Up to 30% reduction in VLDL-C | [15] |
| A-PLUS Trial (Coronary Atherosclerosis) | 50, 250, 750 mg/day | 7.8-10.9% increase in LDL-C | [16][17] |
| Homozygous Familial Hypercholesterolemia (with Atorvastatin) | 750 mg/day | Total Cholesterol: -22% (combo) vs -18% (atorvastatin alone) | [18] |
Experimental Protocols
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like Avasimibe on ACAT enzyme activity using a cell-free microsomal preparation.[19][20]
1. Materials:
- Liver tissue from a suitable animal model (e.g., rat) for microsome preparation.
- Homogenization buffer (e.g., sucrose, EDTA, Tris-HCl).
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).[19]
- Microsomal protein fraction.
- Cholesterol source (e.g., cholesterol-rich liposomes).
- Radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).[19]
- Avasimibe (or other test compounds) dissolved in DMSO.
- Bovine Serum Albumin (BSA).[19]
- Lipid extraction solvents (e.g., chloroform:methanol).[19]
- Thin-layer chromatography (TLC) plates and developing solvents.[19]
- Scintillation counter and fluid.[19]
2. Procedure:
- Microsome Preparation: Homogenize liver tissue in ice-cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Determine the protein concentration of the microsomal preparation.[20]
- Assay Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsomal protein, BSA, and the cholesterol source.
- Inhibitor Incubation: Add varying concentrations of Avasimibe (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only). Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.[20]
- Reaction Initiation: Start the reaction by adding the radiolabeled [¹⁴C]oleoyl-CoA. Incubate at 37°C for a defined period.
- Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.[20]
- Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from free fatty acids.[20]
- Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.[20]
- Data Analysis: Calculate the percentage of inhibition for each Avasimibe concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes a method to measure the effect of Avasimibe on cholesterol esterification in a cellular context.
1. Materials:
- Cultured cells (e.g., J774 macrophages, HepG2 hepatocytes).
- Cell culture medium and supplements.
- Avasimibe stock solution in DMSO.
- Radiolabeled cholesterol precursor (e.g., [³H]oleic acid complexed to BSA).
- Lipid-loading agent (e.g., acetylated LDL or βVLDL).[14]
- Cell lysis buffer.
- Solvents for lipid extraction and TLC.
2. Procedure:
- Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of Avasimibe for a specified duration.
- Radiolabeling: Add the [³H]oleic acid-BSA complex and a lipid-loading agent to the cell culture medium and incubate to allow for uptake and incorporation into cholesteryl esters.
- Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel. Lyse the cells and extract the total lipids.
- TLC and Quantification: Separate the lipid extracts by TLC as described in the in vitro assay. Quantify the radioactivity in the cholesteryl ester spots.
- Data Normalization and Analysis: Normalize the radioactivity to the total protein content of the cell lysate. Calculate the inhibition of cholesterol esterification relative to vehicle-treated control cells.
Mandatory Visualizations
Caption: Avasimibe inhibits the ACAT enzyme, blocking cholesterol esterification.
Caption: Workflow for determining the IC50 of Avasimibe on ACAT activity.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avasimibe - Wikipedia [en.wikipedia.org]
- 6. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 8. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abrogating cholesterol esterification suppresses growth and metastasis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Biological Activity of RP 73163 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 73163 Racemate is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis. Inhibition of this enzyme has been investigated as a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Biological Activity of RP 73163
The inhibitory potency of RP 73163 has been evaluated in both microsomal preparations and whole-cell assays, demonstrating its efficacy in inhibiting ACAT activity across various cell types and species.[1]
Table 1: In Vitro Inhibitory Activity of RP 73163 against ACAT [1]
| System | Source | IC50 (nM) |
| Microsomal Assay | Rat Liver | 86 |
| Rabbit Liver | 130 | |
| Rabbit Intestine | 370 | |
| Whole Cell Assay | Human Hepatic (HepG2) | 266 |
| Human Intestinal (Caco-2) | 158 | |
| Human Monocytic (THP-1) | 314 |
In Vivo Hypolipidemic Effects
In vivo studies in animal models have demonstrated the cholesterol-lowering activity of RP 73163. Oral administration of the compound has been shown to significantly reduce plasma lipid levels.
Table 2: In Vivo Effects of RP 73163 in Rats [1]
| Parameter | Treatment Group | % Reduction vs. Control |
| Plasma Triglycerides | RP 73163 (50 mg/kg b.i.d. for 7 days) | 50% |
| Plasma VLDL | RP 73163 (50 mg/kg b.i.d. for 7 days) | Significant Reduction |
| Plasma LDL | RP 73163 (50 mg/kg b.i.d. for 7 days) | Significant Reduction |
In rabbits with induced hypercholesterolemia, RP 73163 specifically lowered the levels of LDL cholesterol.[1] These hypolipidemic effects are consistent with a mechanism involving reduced secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver.[1]
Signaling Pathway of ACAT Inhibition
The primary mechanism of action of RP 73163 is the inhibition of ACAT, which leads to a decrease in the intracellular pool of cholesteryl esters. This alteration in cholesterol homeostasis triggers a cascade of signaling events, primarily involving the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.
References
In-Depth Technical Guide: RP 73163 Racemate for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of foam cells. Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. As such, inhibition of ACAT has been a focal point of therapeutic strategies aimed at mitigating atherosclerosis. RP 73163, a potent and specific inhibitor of ACAT, and its racemate, RP 73163 Racemate, have demonstrated significant cholesterol-lowering activity in preclinical studies. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: ACAT
This compound is the racemic mixture of RP 73163, an alkylsulphinyl-diphenylimidazole derivative that acts as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The active enantiomer is (S)-2-[5-(3,5-dimethyl-l-pyrazolyl)pent-l-yl)-sulphinyl]-5, 6-diphenylimidazole.[1] ACAT is a crucial enzyme in cellular cholesterol metabolism, catalyzing the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.
There are two known isoforms of ACAT:
-
ACAT1: Found ubiquitously in various tissues and cell types, including macrophages, steroidogenic tissues, and the adrenal glands. In the context of atherosclerosis, ACAT1 is highly expressed in the macrophages that contribute to foam cell formation within atherosclerotic lesions.
-
ACAT2: Primarily located in the liver and intestines, where it is involved in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL).
The therapeutic rationale for ACAT inhibition in atherosclerosis is twofold: inhibition of ACAT1 in macrophages is expected to prevent the accumulation of cholesteryl esters, thereby reducing foam cell formation, while inhibition of ACAT2 in the liver and intestine is hypothesized to decrease the secretion of atherogenic lipoproteins.
Mechanism of Action of RP 73163
The primary mechanism of action of RP 73163 is the direct inhibition of the ACAT enzyme. By blocking the esterification of free cholesterol, RP 73163 is proposed to exert its anti-atherosclerotic effects through two main pathways:
-
Inhibition of Foam Cell Formation: In macrophages within the arterial wall, the uptake of modified low-density lipoprotein (LDL) leads to an influx of free cholesterol. ACAT1 esterifies this free cholesterol for storage in lipid droplets. By inhibiting ACAT1, RP 73163 prevents this storage, which is a critical step in the transformation of macrophages into foam cells, the hallmark of early atherosclerotic lesions.
-
Reduction of Lipoprotein Secretion: In the liver, ACAT2 is essential for providing the core cholesteryl esters necessary for the assembly and secretion of VLDL. By inhibiting ACAT2, RP 73163 is thought to reduce the secretion of VLDL and, consequently, the production of LDL, a major atherogenic lipoprotein.[1]
The hypolipidaemic actions of RP 73163 are consistent with a reduction in the secretion of apoB-containing lipoproteins by the liver and potentially an increase in the clearance of these particles from the bloodstream.[1]
Quantitative Data
In Vitro ACAT Inhibition
The inhibitory potency of RP 73163 against ACAT has been evaluated in microsomal preparations from various animal tissues.
| Tissue Source | IC50 (nM) |
| Rat Liver Microsomes | 86 |
| Rabbit Intestine Microsomes | 370 |
| Table 1: In Vitro Inhibitory Activity of RP 73163 against ACAT.[1] |
In Vivo Efficacy in Animal Models
In studies involving rats, RP 73163 demonstrated a significant impact on plasma lipids and lipoprotein secretion.
| Animal Model | Treatment | Key Findings |
| Rats on Basal Diet | 50 mg/kg b.i.d. for 7 days | - 50% reduction in plasma triglycerides.- No significant effect on plasma cholesterol. |
| Fasted Rats treated with Triton WR-1339 | Single dose (details not specified) | - 24% decrease in the rate of VLDL secretion. |
| Table 2: Effects of RP 73163 in Rat Models.[1] |
In a rabbit model designed to mimic endogenous hypercholesterolemia, RP 73163 showed specific effects on LDL cholesterol.
| Animal Model | Treatment | Key Findings |
| Rabbits with Casein-Induced Hypercholesterolemia | Dosage not specified | - Specific reduction in LDL-carried cholesterol. |
| Table 3: Effects of RP 73163 in a Rabbit Model.[1] |
Experimental Protocols
In Vitro ACAT Inhibition Assay (Microsomal Preparations)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like RP 73163 on ACAT in tissue microsomes.
-
Tissue Homogenization: Fresh or frozen tissue (e.g., rat liver, rabbit intestine) is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the microsomal fraction. A low-speed spin removes nuclei and cell debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Microsome Preparation: The microsomal pellet is resuspended in a buffer and protein concentration is determined.
-
ACAT Activity Assay: The assay is typically performed by incubating the microsomes with a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA) and a source of cholesterol (endogenous in the microsomes or exogenous). The reaction is carried out in the presence of varying concentrations of RP 73163 or a vehicle control.
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The cholesteryl ester fraction is separated from the free fatty acid fraction, often by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.
-
IC50 Determination: The percentage of inhibition at each concentration of RP 73163 is calculated, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.
In Vivo VLDL Secretion Assay in Rats
This protocol describes a method to assess the effect of RP 73163 on the rate of VLDL secretion in rats, a key indicator of its hepatic activity.
-
Animal Preparation: Male Sprague-Dawley rats are used. For studies on fasted animals, food is withdrawn for a specified period (e.g., 18 hours) prior to the experiment.
-
Dosing: RP 73163 is administered to the treatment group (e.g., orally at 50 mg/kg), while the control group receives a vehicle.
-
Inhibition of Lipolysis: To measure VLDL secretion, the peripheral catabolism of VLDL is blocked by intravenous injection of a non-ionic detergent, Triton WR-1339. This causes a linear accumulation of triglycerides in the plasma, which reflects the hepatic VLDL secretion rate.
-
Blood Sampling: Blood samples are taken at various time points after Triton WR-1339 injection.
-
Lipid Analysis: Plasma triglyceride levels are measured in the collected samples.
-
Calculation of Secretion Rate: The VLDL triglyceride secretion rate is calculated from the slope of the plasma triglyceride concentration versus time curve.
Casein-Induced Hypercholesterolemia in Rabbits
This model is used to induce endogenous hypercholesterolemia to study the effects of lipid-lowering agents like RP 73163.
-
Dietary Induction: Rabbits are fed a high-casein diet, which is known to induce hypercholesterolemia, primarily by increasing LDL cholesterol levels.
-
Treatment: Once hypercholesterolemia is established, the rabbits are divided into treatment and control groups. The treatment group receives RP 73163 at a specified dose and duration.
-
Blood Collection and Analysis: Blood samples are collected periodically to monitor plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Data Analysis: The changes in lipid profiles between the treatment and control groups are analyzed to determine the efficacy of RP 73163.
Pharmacokinetics
A study on the pharmacokinetics of RP 73163 in rats has been conducted. The compound was assayed in rat plasma using a fully automated solid-phase extraction method coupled with reversed-phase HPLC and fluorescence detection. The method was validated for a concentration range of 10-500 ng/ml, with a mean limit of detection of 6.6 +/- 1.3 ng/ml.[2] This methodology is suitable for determining the pharmacokinetic parameters of RP 73163 following administration to male and female rats.[2]
Conclusion
This compound, as a potent inhibitor of ACAT, presents a compelling mechanism for the therapeutic intervention of atherosclerosis. Preclinical data from both in vitro and in vivo models demonstrate its ability to inhibit the target enzyme, reduce plasma triglycerides, and lower LDL cholesterol. The dual action of potentially preventing macrophage foam cell formation and reducing the secretion of atherogenic lipoproteins from the liver underscores its potential in atherosclerosis research. This guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic utility of RP 73163 and other ACAT inhibitors in the context of cardiovascular disease. Further research is warranted to fully elucidate its effects on atherosclerotic plaque development and its potential for clinical translation.
References
- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay and single dose pharmacokinetics of a novel systemic acyl coenzyme A cholesterol O-acyltransferase inhibitor, RP 73163, in rat plasma using automated solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the pharmacology of RP 73163 Racemate
An In-Depth Technical Guide to the Pharmacology of RP 73163 Racemate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. The pharmacological activity of the racemate is attributed to its (S)-enantiomer, designated as RP 73163. This compound demonstrates significant hypolipidemic properties, primarily by inhibiting the secretion of apolipoprotein B (apoB)-containing lipoproteins such as very-low-density lipoprotein (VLDL) from the liver. This technical guide provides a comprehensive overview of the pharmacology of RP 73163, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.
Core Mechanism of Action
RP 73163 is a specific and potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT; EC 2.3.1.26).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage or for assembly into lipoproteins.[2][3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestines.[2][4]
By inhibiting ACAT, RP 73163 reduces the formation of cholesteryl esters. This has two major downstream effects:
-
Reduced Lipoprotein Secretion: In hepatic cells, the inhibition of ACAT leads to a decrease in the secretion of apoB and apoB-containing lipoproteins (VLDL).[1]
-
Inhibition of Foam Cell Formation: In macrophages, ACAT inhibition can prevent the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are integral to the development of atherosclerotic plaques.[2]
The primary hypolipidemic effects of RP 73163 observed in preclinical models are consistent with a reduction in the hepatic secretion of apoB-containing lipoproteins.[1]
Quantitative Inhibitory Activity
The inhibitory potency of RP 73163, the active (S)-enantiomer of the racemate, has been quantified in both isolated enzyme preparations (microsomes) and whole-cell models. The following tables summarize the half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of RP 73163 in Microsomal Preparations [1]
| Enzyme Source | IC50 (nM) |
| Rat Liver Microsomes | 86 |
| Rabbit Intestine Microsomes | 370 |
Table 2: IC50 Values of RP 73163 in Whole-Cell Assays [1]
| Cell Line | Cell Type | IC50 (nM) |
| HepG2 | Human Hepatocyte | 266 |
| Caco-2 | Human Intestinal | 158 |
| THP-1 | Human Monocyte | 314 |
Signaling and Metabolic Pathway
The following diagram illustrates the mechanism of action of RP 73163 in a hepatocyte, leading to reduced VLDL secretion.
References
- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RP 73163 Racemate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction:
RP 73163 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2] This process is a key component of cellular cholesterol homeostasis. Inhibition of ACAT has been investigated as a therapeutic strategy for conditions characterized by abnormal lipid accumulation, such as atherosclerosis. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of RP 73163 racemate.
Data Presentation
Table 1: In Vitro Inhibitory Activity of RP 73163 on ACAT
| Biological System | Cell/Tissue Type | IC50 (nM) | Reference |
| Microsomal Preparations | Rat Liver | 86 | [1] |
| Rabbit Intestine | 370 | [1] | |
| Whole Cell Assays | Human Hepatic (HepG2) | 266 | [1] |
| Human Intestinal (Caco-2) | 158 | [1] | |
| Human Monocytic (THP-1) | 314 | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of RP 73163 as an ACAT inhibitor.
Caption: Mechanism of RP 73163 action.
Experimental Protocols
Microsomal ACAT Inhibition Assay
This protocol details the measurement of ACAT activity in microsomal fractions isolated from tissues.
Materials:
-
Tissue of interest (e.g., rat liver)
-
Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
Microsome isolation kit or ultracentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
[1-14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
This compound
-
DMSO (vehicle control)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Microsome Preparation: Isolate microsomes from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (typically 50-100 µg)
-
Assay buffer
-
BSA (to bind free fatty acids)
-
Exogenous cholesterol (can be added in a detergent like Triton WR-1339 or as liposomes)
-
-
Inhibitor Addition: Add varying concentrations of RP 73163 (dissolved in DMSO) or DMSO alone (for the vehicle control) to the reaction mixtures. Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding [1-14C]Oleoyl-CoA to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the lipid extraction solvent mixture.
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Quantification: Visualize the cholesteryl ester band (e.g., with iodine vapor), scrape the corresponding silica into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of RP 73163 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Whole Cell-Based ACAT Inhibition Assay
This protocol measures the effect of RP 73163 on cholesterol esterification in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2, or THP-1)
-
Cell culture medium
-
[3H]Oleic acid complexed to BSA
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Lipid extraction solvents
-
TLC plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of RP 73163 (dissolved in DMSO) or DMSO alone in fresh cell culture medium for a specified time (e.g., 1-2 hours).
-
Radiolabeling: Remove the medium and add fresh medium containing [3H]oleic acid-BSA complex. Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Remove the labeling medium and wash the cells multiple times with cold PBS to remove unincorporated [3H]oleic acid.
-
Cell Lysis and Lipid Extraction: Lyse the cells and extract the lipids using the same procedure as in the microsomal assay.
-
TLC Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in the microsomal assay protocol.
-
Data Analysis: Calculate the percent inhibition of cholesterol esterification at each RP 73163 concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro ACAT inhibition assay.
Caption: In vitro ACAT inhibition assay workflow.
References
- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay and single dose pharmacokinetics of a novel systemic acyl coenzyme A cholesterol O-acyltransferase inhibitor, RP 73163, in rat plasma using automated solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP 73163 Racemate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 73163 Racemate is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. As the racemate of the active compound RP 73163, it serves as a valuable tool for in vitro studies investigating cholesterol metabolism, lipoprotein secretion, and the cellular consequences of ACAT inhibition. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, along with summaries of its known effects and the signaling pathways it modulates.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 136609-53-5 |
| Molecular Formula | C₂₄H₂₈N₄O₂S |
| Molecular Weight | 436.57 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store as a solid at -20°C. In solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of ACAT (also known as sterol O-acyltransferase, SOAT). This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent accumulation of intracellular free cholesterol. This primary effect triggers a cascade of downstream cellular responses, making it a useful compound for studying various aspects of cellular cholesterol homeostasis and its impact on other cellular processes.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of the active enantiomer, RP 73163, in various cell lines. This data can be used as a starting point for determining the optimal working concentration of this compound in your specific cell culture model.
| Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| HepG2 | ACAT Inhibition (whole cell) | 266 | [1] |
| Caco-2 | ACAT Inhibition (whole cell) | 158 | [1] |
| THP-1 | ACAT Inhibition (whole cell) | 314 | [1] |
| Rat Liver Microsomes | ACAT Inhibition (cell-free) | 86 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.37 mg of the compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.
Protocol for Measuring ACAT Activity in Cultured Cells
This protocol is adapted from general procedures for measuring ACAT activity using a radioactive substrate.
Materials:
-
Cultured cells (e.g., HepG2, THP-1)
-
Complete cell culture medium
-
This compound
-
[¹⁴C]Oleoyl-CoA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Labeling: Add [¹⁴C]Oleoyl-CoA to the culture medium at a final concentration of 0.1-1 µCi/mL and incubate for 2-4 hours at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.
-
Lipid Extraction: Extract the lipids from the cell lysate using a suitable solvent system.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C] incorporated into cholesteryl esters and normalize it to the total protein concentration of the cell lysate. Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
Protocol for Assessing Cell Viability (MTT Assay)
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Protocol for Measuring Apolipoprotein B (ApoB) Secretion in HepG2 Cells
Materials:
-
HepG2 cells
-
Serum-free culture medium
-
This compound
-
ELISA kit for human ApoB
Procedure:
-
Cell Seeding and Pre-treatment: Seed HepG2 cells in a multi-well plate and grow them to near confluency. Wash the cells with PBS and then incubate in serum-free medium containing various concentrations of this compound or vehicle for 24 hours.[1]
-
Sample Collection: After the incubation period, collect the culture medium from each well.
-
ApoB Quantification: Measure the concentration of ApoB in the collected medium using a human ApoB ELISA kit, following the manufacturer's instructions.
-
Normalization: Lyse the cells and determine the total protein concentration in each well to normalize the ApoB secretion values.
-
Data Analysis: Express the ApoB secretion as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Inhibition of ACAT by this compound leads to an accumulation of free cholesterol, particularly in the endoplasmic reticulum (ER). This accumulation triggers several key signaling pathways:
-
Inhibition of SREBP Pathway: Increased ER cholesterol leads to the retention of the SCAP-SREBP complex in the ER, preventing its transport to the Golgi for activation. This results in decreased transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[2][3]
-
Activation of LXR Pathway: The accumulation of free cholesterol can lead to the production of oxysterols, which are natural ligands for the Liver X Receptor (LXR). Activated LXR forms a heterodimer with RXR and promotes the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[4]
-
Induction of ER Stress and Apoptosis: Excessive accumulation of free cholesterol in the ER can induce ER stress, leading to the unfolded protein response (UPR). This can activate pro-apoptotic pathways involving the transcription factor CHOP and the c-Jun N-terminal kinase (JNK).[5] Furthermore, free cholesterol loading in macrophages has been shown to induce apoptosis through the Fas/FasL signaling pathway.[6][7]
References
- 1. JCI - Consequences of cellular cholesterol accumulation: basic concepts and physiological implications [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Free cholesterol loading of macrophages induces apoptosis involving the fas pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Studies with RP 73163 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 73163 Racemate is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol into cholesteryl esters.[1][2] This process is a key step in cellular cholesterol homeostasis and is implicated in various pathologies, including atherosclerosis and certain cancers. Understanding the impact of this compound on lipid metabolism is therefore of significant interest in drug development.
These application notes provide a comprehensive experimental design for investigating the effects of this compound on cellular lipid profiles. The protocols outlined below detail methodologies for cell culture, treatment, lipid extraction, and analysis to elucidate the compound's mechanism of action and potential therapeutic applications.
Mechanism of Action and Key Hypotheses
ACAT inhibition by this compound is expected to lead to a decrease in the intracellular pool of cholesteryl esters and a potential increase in free cholesterol. This can trigger a cascade of cellular responses aimed at restoring cholesterol homeostasis.
Primary Hypotheses:
-
Treatment with this compound will decrease the levels of cholesteryl esters in a dose-dependent manner.
-
Inhibition of ACAT will lead to an accumulation of free cholesterol within the cell.
-
Cells will respond to increased free cholesterol by downregulating cholesterol synthesis and upregulating cholesterol efflux pathways.
Experimental Design and Workflow
A robust experimental design is critical to accurately assess the impact of this compound on lipid metabolism. The following workflow outlines the key steps from cell culture to data analysis.
Caption: Experimental workflow for studying the effects of this compound on lipid metabolism.
Detailed Experimental Protocols
Cell Culture and Treatment
Objective: To expose cultured cells to this compound to assess its impact on lipid metabolism.
Materials:
-
Human hepatoma cell line (HepG2) or human monocytic cell line (THP-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Protocol:
-
Cell Seeding: Seed HepG2 or THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add 2 mL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for initial screening).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer them to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C for lipid extraction.
Lipid Extraction (Modified Bligh-Dyer Method)
Objective: To extract total lipids from the treated cells for subsequent analysis.
Materials:
-
Cell pellets
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standards (e.g., deuterated lipid standards)
Protocol:
-
Reagent Preparation: Prepare a chloroform:methanol (1:2, v/v) solution.
-
Cell Lysis and Extraction: Resuspend the cell pellet in 100 µL of water. Add 375 µL of the chloroform:methanol (1:2) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1) for storage at -80°C until analysis.
Lipid Profiling by LC-MS/MS
Objective: To identify and quantify different lipid species in the extracted samples.
Materials:
-
Dried lipid extracts
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Appropriate chromatography column (e.g., C18)
-
Mobile phases (e.g., gradients of water, acetonitrile, isopropanol with additives like formic acid and ammonium formate)
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extracts in the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid classes.
-
Mass Spectrometry Analysis: Analyze the eluting lipids using the mass spectrometer in both positive and negative ionization modes to detect a wide range of lipid species.
-
Data Acquisition: Acquire data in full scan mode to identify lipids and in targeted MS/MS mode for quantification using internal standards.
Data Presentation and Analysis
The quantitative data obtained from lipid profiling should be organized into clear tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Major Lipid Classes in HepG2 Cells
| Lipid Class | Vehicle Control (µg/mg protein) | RP 73163 (1 µM) (µg/mg protein) | RP 73163 (10 µM) (µg/mg protein) | % Change (10 µM) | p-value |
| Cholesteryl Esters | 15.2 ± 1.8 | 8.1 ± 1.1 | 3.5 ± 0.7 | -77% | <0.001 |
| Free Cholesterol | 25.4 ± 2.1 | 30.1 ± 2.5 | 38.9 ± 3.2 | +53% | <0.01 |
| Triglycerides | 45.8 ± 4.3 | 43.2 ± 3.9 | 40.1 ± 4.0 | -12% | >0.05 |
| Phosphatidylcholine | 80.1 ± 7.5 | 82.3 ± 6.9 | 81.5 ± 7.2 | +2% | >0.05 |
| Phosphatidylethanolamine | 35.6 ± 3.1 | 36.1 ± 2.9 | 35.9 ± 3.0 | +1% | >0.05 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Statistical Analysis:
-
Perform statistical analysis using appropriate software (e.g., GraphPad Prism, R).
-
Use one-way ANOVA to compare the means of multiple groups, followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to identify significant differences between individual treatment groups and the control.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway Visualization
Inhibition of ACAT by this compound disrupts cellular cholesterol homeostasis, leading to a series of downstream effects. The following diagram illustrates the expected signaling cascade.
Caption: Signaling pathway affected by ACAT inhibition with this compound.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on lipid metabolism. By following these guidelines, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent for lipid-related disorders. The combination of detailed protocols, clear data presentation, and visualization of the underlying biological pathways will facilitate a comprehensive understanding of the impact of this compound on cellular lipid homeostasis.
References
Application Notes and Protocols for Testing ACAT Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[1] The dysregulation of this process is implicated in various pathologies, including atherosclerosis. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1][2] This makes ACAT an attractive therapeutic target for cardiovascular diseases. These application notes provide detailed methodologies for testing the efficacy of ACAT inhibitors, from in vitro enzyme kinetics to in vivo animal studies.
ACAT Signaling Pathway
ACAT is an integral membrane protein located in the endoplasmic reticulum (ER).[3] It utilizes cholesterol and long-chain fatty acyl-CoAs as substrates.[3] The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. This process is crucial for preventing the accumulation of excess free cholesterol, which can be toxic to cells.[4] By inhibiting ACAT, compounds can prevent the formation of foam cells from macrophages in arterial walls, a key event in the development of atherosclerosis.[2][5]
Key Experimental Protocols
The evaluation of ACAT inhibitor efficacy involves a multi-tiered approach, beginning with in vitro assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and culminating in in vivo studies to evaluate therapeutic potential in animal models.
In Vitro ACAT Inhibition Assay (Cell-Free)
This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions rich in the enzyme.[1][6] It is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound.[6]
Protocol:
-
Preparation of Microsomes:
-
Assay Reaction:
-
Prepare an assay buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[1]
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and pre-incubate them at various concentrations with the microsomes.[1]
-
Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.[1]
-
-
Lipid Extraction and Analysis:
-
Quantification and Data Analysis:
Cell-Based Cholesterol Esterification Assay
This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells, providing a more physiologically relevant assessment of compound efficacy.[5]
Protocol:
-
Cell Culture and Treatment:
-
Radiolabeling:
-
Add a radiolabeled precursor, such as [3H]oleic acid complexed to BSA or [14C]oleic acid, to the cell culture medium.
-
Incubate to allow for uptake and incorporation into cholesteryl esters.[5]
-
-
Lipid Extraction and Quantification:
Alternative Fluorescence-Based Assay:
A novel cell-based fluorescence assay using NBD-cholesterol can also be employed to screen for specific inhibitors of ACAT1 and ACAT2.[8][9] When ACAT is active, the fluorescent NBD-cholesterol is esterified and localizes to cytoplasmic lipid droplets, resulting in a strong fluorescent signal.[8][9]
In Vivo Efficacy in an Atherosclerosis Animal Model
This protocol outlines a general procedure for assessing the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model, such as apoE-/- mice.[7]
Protocol:
-
Animal Model and Diet:
-
Compound Administration:
-
Monitoring and Sample Collection:
-
Tissue Collection and Analysis:
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Avasimibe | ACAT | - | - | [1] |
| Pactimibe | ACAT | - | - | [1] |
| K-604 | ACAT1 | 0.45 | In vitro enzymatic | [6] |
| PPPA | ACAT2 | 0.191 µM | Cell-based | [10] |
Table 2: In Vivo Efficacy of an ACAT Inhibitor (Example Data)
| Treatment Group | Plasma Total Cholesterol (mg/dL) | Aortic Lesion Area (%) | Aortic Free Cholesterol (µg/g protein) | Aortic Cholesteryl Ester (µg/g protein) |
| Vehicle Control | 450 ± 50 | 25 ± 5 | 100 ± 10 | 200 ± 20 |
| ACAT Inhibitor (Low Dose) | 400 ± 45 | 18 ± 4 | 80 ± 8 | 120 ± 15 |
| ACAT Inhibitor (High Dose) | 350 ± 40 | 12 ± 3 | 60 ± 7 | 80 ± 10 |
This table presents hypothetical data for illustrative purposes based on expected outcomes from in vivo studies.[7]
Troubleshooting and Considerations
-
Inhibitor Specificity: It is crucial to determine the selectivity of inhibitors for ACAT1 versus ACAT2, as they have distinct physiological roles.[8][11]
-
Cellular Toxicity: Prolonged inhibition of ACAT can lead to the accumulation of free cholesterol, which can be cytotoxic.[12] It is important to assess cell viability in cell-based assays.
-
Off-Target Effects: Verify that the observed effects are due to ACAT inhibition by using structurally distinct inhibitors or genetic knockdown/knockout models.[12]
-
Clinical Trial Outcomes: It is important to note that several ACAT inhibitors, such as avasimibe and pactimibe, have failed in human clinical trials, showing no benefit or even worsening of atherosclerosis.[1][4][13] This highlights the complexity of translating preclinical efficacy to clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
- 13. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Foam Cell Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage-derived foam cell formation is a critical early event in the pathogenesis of atherosclerosis, the underlying cause of many cardiovascular diseases.[1][2] This process involves the unregulated uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), by macrophages residing in the arterial wall. This leads to the accumulation of intracellular cholesterol esters and the transformation of macrophages into lipid-laden foam cells.[1][3] The formation of these cells contributes to the development and progression of atherosclerotic plaques.[3] Therefore, assays that model macrophage foam cell formation are invaluable tools in the discovery and development of novel therapeutics aimed at preventing or reversing atherosclerosis.
These application notes provide detailed protocols for an in vitro macrophage foam cell formation assay, including methods for cell culture, induction of foam cells with oxLDL, quantification of lipid accumulation, and assessment of cholesterol efflux. Additionally, key signaling pathways implicated in this process are illustrated to provide a mechanistic context for drug screening and development. While these protocols are broadly applicable for testing various compounds, they can be specifically adapted to investigate the effects of novel molecules like RP 73163 Racemate.
Key Experimental Protocols
Macrophage Culture and Differentiation
This protocol describes the culture of a human monocytic cell line (e.g., U937 or THP-1) and differentiation into macrophages.
-
Cell Culture:
-
Culture U937 or THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 1% sodium pyruvate, and 1% L-glutamine.[4][5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Seed cells at a density of 1.2 x 10^6 cells/mL and allow them to reach 65-70% confluence overnight before differentiation.[5]
-
-
Differentiation into Macrophages (for THP-1 cells):
-
To differentiate THP-1 monocytes into macrophages, treat the cells with 100 nM phorbol 12-myristate-13-acetate (PMA) for 48-72 hours.
-
After incubation, the cells will become adherent and exhibit a macrophage-like phenotype.
-
Induction of Macrophage Foam Cell Formation
This protocol outlines the induction of foam cells using oxidized low-density lipoprotein (oxLDL).
-
Plate differentiated macrophages in 24-well plates at a density of 1 x 10^5 cells/mL.[1]
-
Allow the cells to adhere and reach sub-confluence.
-
Prepare the test compound (e.g., this compound) at various concentrations in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Pre-incubate the macrophages with the test compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
Introduce oxLDL to the culture medium at a final concentration of 50-100 µg/mL to induce foam cell formation.[1][4]
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[1]
Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O staining is a classic method for visualizing and quantifying neutral lipid accumulation in foam cells.[1][6]
-
Reagent Preparation:
-
Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Heat in a 56°C water bath overnight to ensure complete dissolution.[1]
-
Oil Red O Working Solution: Mix 6 parts of the Oil Red O stock solution with 4 parts of deionized water. Allow the solution to stand for 10 minutes and then filter it through a 0.22 µm filter before use.[1]
-
-
Staining Procedure:
-
After the incubation period with oxLDL, aspirate the medium and wash the cells twice with 0.01 M phosphate-buffered saline (PBS).[1]
-
Fix the cells with 10% phosphate-buffered formalin for 10-15 minutes.[1][6]
-
Wash the cells once with PBS, and then briefly rinse with 60% isopropanol for 15 seconds to facilitate lipid staining.[1]
-
Add the filtered Oil Red O working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1][6]
-
Remove the staining solution and wash the cells with PBS three times to reduce background staining.[6]
-
For qualitative analysis, visualize the lipid droplets (stained red) under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Measure the absorbance of the eluted dye at a wavelength of 510-520 nm using a spectrophotometer. The absorbance is proportional to the amount of intracellular lipid.[6][7]
-
Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from macrophages, a key process in reverse cholesterol transport.
-
Label macrophages with fluorescently-labeled cholesterol (e.g., NBD-cholesterol) or [3H]-cholesterol by incubating the cells with the label in the culture medium for 24 hours.
-
Wash the cells to remove excess label and incubate them in a serum-free medium to allow for equilibration of the labeled cholesterol within the intracellular pools.[8]
-
Treat the cells with the test compound (e.g., this compound) at various concentrations.
-
Add a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), to the medium.[8]
-
Incubate for 4-6 hours to allow for cholesterol efflux.[9]
-
Collect the supernatant and lyse the cells.
-
Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorometer or a scintillation counter.
-
Calculate the percentage of cholesterol efflux as follows: % Cholesterol Efflux = [Fluorescence or Radioactivity in Supernatant / (Fluorescence or Radioactivity in Supernatant + Fluorescence or Radioactivity in Cell Lysate)] x 100.[10]
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described assays.
Table 1: Effect of this compound on oxLDL-Induced Lipid Accumulation in Macrophages
| Treatment Group | Concentration | Absorbance at 520 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Vehicle Control | - | 0% | |
| oxLDL Control | - | N/A | |
| Positive Control | [Concentration] | ||
| This compound | [Concentration 1] | ||
| This compound | [Concentration 2] | ||
| This compound | [Concentration 3] |
Table 2: Effect of this compound on Cholesterol Efflux from Macrophage Foam Cells
| Treatment Group | Concentration | % Cholesterol Efflux (Mean ± SD) | Fold Change vs. Vehicle Control |
| Vehicle Control | - | 1.0 | |
| Positive Control | [Concentration] | ||
| This compound | [Concentration 1] | ||
| This compound | [Concentration 2] | ||
| This compound | [Concentration 3] |
Signaling Pathways and Visualizations
The formation of macrophage foam cells is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Key Signaling Pathways in Macrophage Foam Cell Formation
Modified LDL particles are taken up by macrophages primarily through scavenger receptors, such as CD36 and SR-A.[11] This uptake triggers downstream signaling cascades that promote lipid accumulation and inflammatory responses.[12] Key pathways include those mediated by Toll-like receptors (TLRs), which can be activated by oxLDL and contribute to foam cell formation.[12] The balance between cholesterol uptake, esterification (mediated by ACAT-1), and efflux (mediated by transporters like ABCA1 and ABCG1) ultimately determines the extent of lipid accumulation.[4][11]
Caption: Signaling pathways in macrophage foam cell formation.
Experimental Workflow for Screening Compounds
The following diagram illustrates the general workflow for testing a compound's effect on macrophage foam cell formation.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Potentially Responsible for Foam Cell Formation: Cholesterol Accumulation or Inflammatory Response—What is First? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arya.mui.ac.ir [arya.mui.ac.ir]
- 5. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 9. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols for Microsomal ACAT Activity Assay Using RP 73163 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a microsomal Acyl-CoA: Cholesterol Acyltransferase (ACAT) activity assay, with a specific focus on utilizing RP 73163 Racemate as a reference inhibitor. ACAT is a crucial enzyme in cellular cholesterol homeostasis, catalyzing the esterification of free cholesterol to form cholesteryl esters for storage in lipid droplets. Its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases, makes it a significant target for drug development. These application notes offer a comprehensive guide, including experimental procedures, data presentation, and visual representations of the underlying signaling pathway and experimental workflow, to facilitate the evaluation of potential ACAT inhibitors.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum. It plays a pivotal role in preventing the accumulation of excess free cholesterol in cellular membranes by converting it into neutral cholesteryl esters. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The inhibition of ACAT is a promising therapeutic strategy for managing hypercholesterolemia and mitigating the progression of atherosclerosis.
RP 73163 is a potent and specific inhibitor of ACAT.[1] Its racemate, this compound, is also utilized in research settings to study ACAT inhibition. This protocol details a radiometric assay using microsomal fractions as a source of ACAT enzyme and [¹⁴C]oleoyl-CoA as a substrate to measure the enzyme's activity and its inhibition by compounds such as this compound.
Data Presentation
| Microsomal Source | IC50 (nM) for RP 73163 |
| Rat Liver | 86 |
| Rabbit Intestine | 370 |
Data sourced from a study on the hypolipidemic properties of RP 73163.[1]
Experimental Protocols
Preparation of Liver Microsomes
This protocol describes the preparation of microsomes from fresh liver tissue, a rich source of ACAT enzymes.
Materials:
-
Fresh liver tissue (e.g., from rat or rabbit)
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors
-
High-speed refrigerated centrifuge and ultracentrifuge
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Dounce homogenizer
Procedure:
-
Excise the liver and immediately place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces and wash thoroughly with the buffer to remove excess blood.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with 5-10 strokes at a low speed to minimize organelle damage.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a minimal volume of homogenization buffer using a Dounce homogenizer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the microsomes and store them at -80°C until use.
Microsomal ACAT Activity Assay
This radiometric assay measures the incorporation of [¹⁴C]oleoyl-CoA into cholesteryl esters.
Materials:
-
Prepared liver microsomes
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA
-
[¹⁴C]Oleoyl-CoA (specific activity ~50-60 mCi/mmol)
-
Exogenous cholesterol substrate (e.g., cholesterol dissolved in a small amount of Triton X-100 or another suitable detergent)
-
This compound stock solution (dissolved in DMSO)
-
Reaction termination solution: Chloroform:Methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: Petroleum ether:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the microsomal aliquots on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.1-0.5 mg/mL) in the assay buffer.
-
Prepare the reaction mixture in microcentrifuge tubes. For a typical 200 µL reaction, add:
-
150 µL of Assay Buffer
-
10 µL of microsomal suspension
-
10 µL of exogenous cholesterol solution
-
10 µL of this compound or vehicle (DMSO) at various concentrations for the inhibition curve.
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of [¹⁴C]oleoyl-CoA (final concentration ~10 µM).
-
Incubate the reaction at 37°C for 10-30 minutes with gentle shaking. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 1 mL of the chloroform:methanol (2:1) solution.
-
Vortex the tubes vigorously for 30 seconds to extract the lipids.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipids in a small volume (20-50 µL) of chloroform.
-
Spot the resuspended lipid extract onto a silica gel TLC plate. Also, spot a cholesteryl oleate standard.
-
Develop the TLC plate in a chamber pre-saturated with the developing solvent.
-
Allow the solvent front to reach near the top of the plate, then remove the plate and let it air dry.
-
Visualize the lipid spots using iodine vapor or a phosphorimager. The cholesteryl ester band will have a higher Rf value than free fatty acids and phospholipids.
-
Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the amount of cholesteryl [¹⁴C]oleate formed and determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
ACAT Signaling Pathway
Caption: ACAT enzyme converts cholesterol to cholesteryl esters.
Experimental Workflow for Microsomal ACAT Activity Assay
Caption: Workflow of the microsomal ACAT activity assay.
References
Application Notes and Protocols for Using RP 731663 Racemate with THP-1 Monocyte-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 73163 Racemate is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol.[1][2] Cholesterol metabolism is intrinsically linked to macrophage function, including inflammatory responses and polarization. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on THP-1 monocyte-derived macrophages.
The human monocytic leukemia cell line, THP-1, is a widely used model to study monocyte and macrophage biology.[3] Upon stimulation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells that share many characteristics with native human macrophages.[3] These differentiated macrophages can be further polarized into distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states, making them a suitable model for studying the immunomodulatory effects of compounds like this compound.
These protocols will guide users through the process of THP-1 cell culture, differentiation, and subsequent treatment with this compound to assess its impact on macrophage polarization, phagocytic activity, and cytokine production.
Data Presentation: Expected Outcomes and Data Structuring
The following tables provide a template for organizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Treatment Group | Concentration (µM) | M1 Marker (e.g., CD86) Expression (% positive cells) | M2 Marker (e.g., CD206) Expression (% positive cells) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (LPS + IFN-γ for M1) | N/A | ||
| Positive Control (IL-4 for M2) | N/A |
Table 2: Effect of this compound on Cytokine Secretion by THP-1 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| LPS (100 ng/mL) | N/A |
Table 3: Effect of this compound on Phagocytic Activity of THP-1 Macrophages
| Treatment Group | Concentration (µM) | Phagocytic Index (%) |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 |
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using PMA.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Seeding for Differentiation: Seed THP-1 monocytes into 6-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
PMA Differentiation: Add PMA to each well to a final concentration of 100 nM to induce differentiation into M0 macrophages.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will become adherent and adopt a macrophage-like morphology.
-
Resting Phase: After the incubation period, carefully aspirate the PMA-containing medium and wash the adherent cells twice with fresh, warm RPMI-1640 medium. Add fresh complete medium and incubate for a further 24 hours. This resting period allows the cells to return to a basal state before experimental treatments.
Protocol 2: Macrophage Polarization and Treatment with this compound
This protocol details the polarization of differentiated THP-1 macrophages into M1 and M2 phenotypes and their treatment with the test compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare Treatment Media:
-
M1 Polarization Medium: Supplement complete RPMI-1640 with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization Medium: Supplement complete RPMI-1640 with IL-4 (20 ng/mL).
-
This compound Treatment Media: Prepare serial dilutions of this compound in the appropriate polarization medium. Include a vehicle control.
-
-
Treatment: Remove the medium from the rested, differentiated THP-1 macrophages and add the prepared treatment media.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, cells can be harvested for analysis of surface marker expression by flow cytometry, and the culture supernatant can be collected for cytokine analysis.
Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry
This protocol outlines the procedure for staining and analyzing macrophage surface markers to determine their polarization state.
Materials:
-
Treated THP-1 macrophages
-
Cell scraper
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD86 (M1 marker) and CD206 (M2 marker)
-
Flow cytometer
Procedure:
-
Cell Detachment: Gently detach the adherent macrophages using a cell scraper in the presence of cold PBS.
-
Cell Staining:
-
Centrifuge the cell suspension and resuspend the pellet in FACS buffer.
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer to determine the percentage of cells expressing CD86 and CD206.
Protocol 4: Quantification of Cytokine Secretion by ELISA
This protocol describes how to measure the concentration of cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated macrophages
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
-
Microplate reader
Procedure:
-
Supernatant Collection: Collect the culture supernatants from the treated THP-1 macrophages and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions.[4][5][6][7][8]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve.
Protocol 5: Phagocytosis Assay
This protocol provides a method to assess the phagocytic capacity of THP-1 macrophages.
Materials:
-
Differentiated THP-1 macrophages
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or E. coli particles)
-
Trypan Blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Treat differentiated THP-1 macrophages with various concentrations of this compound for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to the treated macrophages and incubate for 1-2 hours to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution to quench the fluorescence of non-internalized particles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of particles internalized per cell.[9][10]
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity.[9]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow from THP-1 cell culture to analysis.
Caption: Hypothesized signaling pathways affected by ACAT inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. sbhsciences.com [sbhsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Measuring Cholesterol Esters Following RP 73163 Racemate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and neurodegenerative disorders. A key enzyme in maintaining this balance is Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of free cholesterol into cholesterol esters for storage within lipid droplets.[1] RP 73163 Racemate is a potent inhibitor of ACAT, thereby reducing the levels of intracellular cholesterol esters.[2][3][4][5][6] Accurate measurement of cholesterol esters is therefore essential for evaluating the efficacy of ACAT inhibitors like this compound in both basic research and drug development settings.
These application notes provide detailed protocols for the quantification of cholesterol esters in cultured cells following treatment with this compound, utilizing common and robust methodologies.
Signaling Pathway of ACAT Inhibition by this compound
Caption: Mechanism of ACAT inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is applicable to various cell lines, including human hepatic (HepG2), intestinal (Caco2), and monocytic (THP-1) cells, where RP 73163 has been shown to inhibit ACAT activity.[5]
Materials:
-
Appropriate cell culture medium and supplements (e.g., DMEM, EMEM, RPMI-1640, FBS, penicillin-streptomycin)
-
Cell culture flasks or plates
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
After incubation, proceed with cell harvesting and lipid extraction.
II. Lipid Extraction from Cultured Cells
Materials:
-
PBS, ice-cold
-
Cell scraper
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells. Collect the cell suspension in a centrifuge tube.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of deionized water.
-
Perform lipid extraction by adding 1 mL of chloroform:methanol (2:1, v/v) to the cell suspension.
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes with occasional vortexing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for the chosen cholesterol ester measurement assay (e.g., isopropanol for enzymatic assays).
III. Quantification of Cholesterol Esters
Two primary methods are presented here: a high-throughput enzymatic assay and a more detailed analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Colorimetric/Fluorometric Enzymatic Assay
This method is based on the principle that cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol, which is then oxidized to produce a detectable signal.[7][8][9] The amount of cholesterol esters is determined by subtracting the free cholesterol content (measured in the absence of cholesterol esterase) from the total cholesterol content (measured in the presence of cholesterol esterase).[8]
Materials:
-
Commercially available cholesterol/cholesterol ester quantitation kit (e.g., from Sigma-Aldrich, Promega, Abcam)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reconstitute the lipid extract in the assay buffer provided with the kit.
-
Prepare a standard curve using the cholesterol standard provided in the kit.
-
For each sample, prepare two sets of wells: one for total cholesterol and one for free cholesterol.
-
To the "total cholesterol" wells, add the reaction mix containing cholesterol esterase.
-
To the "free cholesterol" wells, add the reaction mix without cholesterol esterase.
-
Add the resuspended lipid extract and standards to the appropriate wells.
-
Incubate the plate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the concentration of total cholesterol and free cholesterol from the standard curve.
-
Calculate the cholesterol ester concentration: Cholesterol Ester (µg/mL) = Total Cholesterol (µg/mL) - Free Cholesterol (µg/mL)
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the quantification of different cholesterol ester species.[1][10] This method is more complex but offers a more detailed analysis.
Materials:
-
LC-MS system (e.g., coupled with electrospray ionization - ESI)
-
Appropriate C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile, isopropanol, water with formic acid and ammonium formate)
-
Internal standards (e.g., deuterated cholesterol esters)
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol).
-
Add an internal standard to each sample for accurate quantification.
-
Inject the sample into the LC-MS system.
-
Separate the different lipid species using a gradient elution on the C18 column.
-
Detect the cholesterol ester species in the mass spectrometer, typically as ammonium adducts in positive ion mode.[7]
-
Identify and quantify the individual cholesterol ester species based on their retention times and mass-to-charge ratios relative to the internal standards.
Experimental Workflow Diagram
Caption: Workflow for measuring cholesterol esters after this compound treatment.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Quantification of Cholesterol and Cholesterol Esters by Enzymatic Assay in HepG2 Cells
| Treatment Group | Free Cholesterol (µg/mg protein) | Total Cholesterol (µg/mg protein) | Cholesterol Esters (µg/mg protein) | % Inhibition of Cholesterol Esterification |
| Vehicle Control | 15.2 ± 1.8 | 35.5 ± 2.5 | 20.3 ± 2.1 | 0% |
| RP 73163 (0.1 µM) | 16.1 ± 2.0 | 28.3 ± 2.2 | 12.2 ± 1.5 | 39.9% |
| RP 73163 (1 µM) | 15.8 ± 1.5 | 20.1 ± 1.9 | 4.3 ± 0.8 | 78.8% |
| RP 73163 (10 µM) | 16.5 ± 2.1 | 18.2 ± 1.7 | 1.7 ± 0.5 | 91.6% |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: LC-MS Analysis of Major Cholesterol Ester Species in THP-1 Macrophages
| Cholesterol Ester Species | Vehicle Control (pmol/mg protein) | RP 73163 (1 µM) (pmol/mg protein) | % Decrease |
| CE 16:0 (Cholesteryl Palmitate) | 125.4 ± 15.2 | 30.1 ± 5.8 | 76.0% |
| CE 18:1 (Cholesteryl Oleate) | 250.8 ± 22.5 | 55.2 ± 8.9 | 78.0% |
| CE 18:2 (Cholesteryl Linoleate) | 180.2 ± 19.1 | 42.6 ± 7.1 | 76.4% |
| Total Cholesterol Esters | 556.4 ± 48.8 | 127.9 ± 15.4 | 77.0% |
| Data are presented as mean ± standard deviation (n=3). |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the effects of the ACAT inhibitor this compound on cholesterol ester levels in a cellular context. The choice between a high-throughput enzymatic assay and a detailed LC-MS analysis will depend on the specific research question and available resources. The expected outcome of treatment with this compound is a dose-dependent decrease in the concentration of cholesterol esters, which can be robustly quantified using the described methodologies.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound|136609-53-5|安捷凯 [anjiechem.com]
- 5. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay and single dose pharmacokinetics of a novel systemic acyl coenzyme A cholesterol O-acyltransferase inhibitor, RP 73163, in rat plasma using automated solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [worldwide.promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biorxiv.org [biorxiv.org]
Application of RP 73163 Racemate in Hyperlipidemia Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of RP 73163 racemate, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, in established animal models of hyperlipidemia. The protocols outlined below are intended to guide researchers in evaluating the therapeutic potential of RP 73163 for dyslipidemia and related cardiovascular disorders. The included data summarizes the expected quantitative effects on key lipid parameters, and diagrams illustrate the underlying mechanism of action and experimental workflows.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. The inhibition of ACAT presents a promising therapeutic strategy for managing hyperlipidemia by reducing the intestinal absorption of dietary cholesterol and decreasing the secretion of atherogenic lipoproteins from the liver.
RP 73163 is a potent and specific inhibitor of ACAT, with the racemate being readily available for research purposes.[1] In preclinical studies, RP 73163 has demonstrated significant lipid-lowering effects in various animal models.[1] This document details the application of this compound in two commonly used hyperlipidemia models: the Triton WR-1339-induced hyperlipidemic rat model and the casein-induced hypercholesterolemic rabbit model.
Mechanism of Action: ACAT Inhibition
RP 73163 exerts its hypolipidemic effects by inhibiting the enzyme ACAT, which is present in two isoforms, ACAT1 and ACAT2. ACAT2 is the predominant isoform in the liver and intestine and plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.
By inhibiting hepatic ACAT, RP 73163 reduces the esterification of cholesterol, thereby limiting the core lipid available for the assembly of VLDL particles. This leads to a decrease in the secretion of VLDL from the liver, which in turn results in lower plasma levels of VLDL and its remnant, low-density lipoprotein (LDL).[1]
References
Troubleshooting & Optimization
RP 73163 Racemate solubility and stability issues
Disclaimer: Publicly available experimental data on the solubility and stability of RP 73163 racemate is limited. The following information is based on general knowledge of similar small molecule inhibitors and provides illustrative examples and best practices for researchers. The quantitative data and experimental protocols are representative and should be adapted based on your specific experimental findings.
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What are the recommended solvents for dissolving this compound?
-
A1: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, solubility is generally lower and may require the use of co-solvents or detergents.
-
-
Q2: How can I prepare a stock solution of this compound?
-
A2: To prepare a stock solution, we recommend starting with a high-purity grade of an organic solvent like DMSO. Weigh the desired amount of the compound and add the solvent to the required volume. For example, to make a 10 mM stock solution, dissolve 4.5 mg of this compound (assuming a molecular weight of ~450 g/mol ) in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Q3: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
-
A3: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble at the desired final concentration in your aqueous buffer.
-
Increase the percentage of organic co-solvent: If your experiment allows, increasing the percentage of DMSO in the final solution might help. However, be mindful of the solvent's potential effects on your cells or assay.
-
Use a surfactant or solubilizing agent: Agents like Tween-80 or Pluronic F-68 can help to increase the aqueous solubility.
-
Prepare a fresh dilution: Do not use a diluted solution that has been stored, as precipitation can occur over time.
-
-
Stability
-
Q4: How should I store the solid compound and its stock solutions?
-
A4: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for several weeks or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
-
Q5: Is this compound sensitive to light or temperature?
-
A5: While specific data is unavailable, many similar compounds are sensitive to light and elevated temperatures. It is recommended to handle the compound and its solutions with protection from light and to avoid prolonged exposure to high temperatures.
-
-
Q6: What are the potential degradation pathways for this compound?
-
A6: Potential degradation pathways for similar molecules can include hydrolysis of ester or amide bonds and oxidation. The presence of functional groups susceptible to these reactions would warrant careful handling and storage.
-
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
-
Possible Cause 1: Compound Precipitation
-
Troubleshooting: Visually inspect your final assay solution for any signs of precipitation. If possible, centrifuge a sample of the solution to check for a pellet. Consider the troubleshooting steps outlined in FAQ Q3.
-
-
Possible Cause 2: Compound Degradation
-
Troubleshooting: Prepare fresh dilutions from a new stock solution for each experiment. If you suspect degradation in your stock, you can analyze it by HPLC to check for the appearance of degradation products.
-
-
Possible Cause 3: Interaction with Assay Components
-
Troubleshooting: The compound may be binding to plastics or other components of your assay system. Consider using low-adhesion microplates. Run appropriate vehicle controls to assess the effect of the solvent on your assay.
-
Quantitative Data Summary
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Apparent Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| DMSO | > 50 | > 110 | 25 |
| Ethanol | ~10 | ~22 | 25 |
| Methanol | ~5 | ~11 | 25 |
| PBS (pH 7.4) | < 0.1 | < 0.22 | 25 |
Table 2: Illustrative Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time | Purity by HPLC (%) |
| -80°C | 6 months | > 99 |
| -20°C | 1 month | > 98 |
| 4°C | 1 week | ~95 |
| Room Temperature | 24 hours | ~90 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Vigorously shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol 2: Assessment of Stock Solution Stability by RP-HPLC
-
Initial Analysis (T=0): Prepare a fresh 10 mM stock solution of this compound in DMSO. Immediately dilute an aliquot with the mobile phase and inject it into the HPLC system to obtain the initial peak area and purity profile.
-
Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Allow the solution to come to room temperature, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Comparison: Compare the peak area of the main compound and the appearance of any new peaks (degradation products) to the T=0 sample. Calculate the percentage of the remaining compound.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Hypothetical signaling pathway for the ACAT inhibitor this compound.
Caption: A troubleshooting decision tree for addressing solubility issues.
troubleshooting inconsistent results with ACAT inhibitors
Welcome to the technical support center for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these compounds and to troubleshoot inconsistent experimental results.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability and unexpected outcomes in experiments involving ACAT inhibitors.
Q1: Why am I observing high variability in IC50 values for my ACAT inhibitor across different experiments?
Possible Causes and Solutions:
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge. Several factors related to the compound, cells, and assay conditions can contribute to this issue.
-
Compound Solubility and Stability: Many ACAT inhibitors are highly hydrophobic, leading to poor solubility in aqueous media.[1][2][3][4]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting into the assay buffer.[5] Visually inspect for any precipitation.
-
Optimize Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all experiments and as low as possible to avoid solvent effects.
-
Fresh Preparations: Prepare fresh working solutions of the inhibitor for each experiment to avoid degradation.[6]
-
Proper Storage: Store stock solutions under the manufacturer's recommended conditions (e.g., temperature, light protection).[6]
-
-
-
Cell-Related Factors: The physiological state of the cells can significantly impact their response to ACAT inhibitors.[7]
-
Troubleshooting Steps:
-
Consistent Cell Line and Passage Number: Use the same cell line and a consistent, low passage number for all experiments, as ACAT expression levels can change over time in culture.[7]
-
Standardize Seeding Density: Cell density can affect cellular metabolism and drug uptake. Establish and maintain a consistent cell seeding density.[7][8]
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
-
Assay Conditions: Minor variations in the experimental setup can lead to significant differences in results.
-
Troubleshooting Steps:
-
Consistent Incubation Times: Use a fixed incubation time for the inhibitor in all assays.
-
Substrate Concentration: Ensure the concentration of the acyl-CoA substrate is not limiting and is consistent between experiments.
-
Enzyme Stability: If using microsomal preparations, prepare fresh extracts for each experiment and keep them on ice to prevent enzyme degradation.[5] Avoid repeated freeze-thaw cycles.[5]
-
-
Q2: My cells are showing increased toxicity and death after treatment with an ACAT inhibitor. What is the cause and how can I mitigate it?
Possible Causes and Solutions:
Increased cell death is a known consequence of ACAT inhibition, primarily due to the accumulation of free cholesterol.[5][7]
-
Free Cholesterol-Induced Cytotoxicity: The primary mechanism of ACAT is to convert free cholesterol into less toxic cholesteryl esters for storage.[9][10][11] Inhibiting this process leads to a buildup of free cholesterol, particularly in the endoplasmic reticulum (ER) membrane, which can trigger ER stress and apoptosis.[12]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use assays like Annexin V/Propidium Iodide (PI) staining or caspase activity assays to confirm that the observed cell death is due to apoptosis.[8]
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a concentration and duration of treatment that inhibits ACAT activity without causing excessive cell death.[8]
-
Include Positive Controls: Use a well-characterized ACAT inhibitor with known cytotoxic effects as a positive control.[7]
-
Cell Type Considerations: Be aware that different cell types have varying sensitivities to free cholesterol accumulation. Macrophages, for instance, are particularly susceptible.[11][12][13]
-
-
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets, leading to toxicity.[5][7]
-
Troubleshooting Steps:
-
Use a Structurally Different Inhibitor: As a control, use a second ACAT inhibitor with a different chemical structure to see if the same toxic phenotype is observed.[5][8]
-
Literature Review: Search for known off-target effects of your specific inhibitor or compounds with similar chemical scaffolds.[6]
-
-
Q3: I am not observing the expected decrease in cholesteryl ester levels after treating my cells with an ACAT inhibitor. Why might this be?
Possible Causes and Solutions:
A lack of effect on cholesteryl ester levels can be frustrating and may point to issues with the compound, the cells, or the assay itself.
-
Compound Inactivity: The inhibitor itself may not be active.
-
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, verify the identity and purity of your inhibitor stock using analytical methods like LC-MS.[6]
-
Use a Positive Control: Test a known, potent ACAT inhibitor in parallel to ensure your experimental system is working correctly.
-
-
-
Cellular Resistance or Compensatory Mechanisms: Cells may have mechanisms to counteract the effects of ACAT inhibition.[7]
-
Troubleshooting Steps:
-
Verify ACAT Expression: Confirm that your cell line expresses the target ACAT isoform (ACAT1 or ACAT2) at sufficient levels using methods like Western blot or qPCR.[6]
-
Check for Compensatory Upregulation: Cells might respond to ACAT inhibition by upregulating genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) or uptake (e.g., LDL receptor).[5] Measure the expression of these genes to assess for compensatory mechanisms.[5]
-
-
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the change.
-
Troubleshooting Steps:
-
Optimize Treatment Duration and Concentration: A time-course and dose-response experiment is crucial to ensure you are using an adequate concentration and treatment duration to see an effect.[6]
-
Validate Your Assay: Confirm that your method for measuring cholesteryl esters is sensitive and validated.[6]
-
-
Q4: My results are inconsistent when targeting a specific ACAT isoform (ACAT1 vs. ACAT2). How can I ensure isoform specificity?
Possible Causes and Solutions:
Achieving isoform-selective inhibition is critical, as ACAT1 and ACAT2 have distinct tissue distributions and physiological roles.[9][10][14] ACAT1 is ubiquitously expressed and involved in cellular cholesterol storage, while ACAT2 is primarily found in the liver and intestines and is involved in lipoprotein assembly.[9][14]
-
Lack of Inhibitor Selectivity: Many ACAT inhibitors are not completely selective for one isoform over the other.[7]
-
Troubleshooting Steps:
-
Consult the Literature: Thoroughly research the reported selectivity profile of your chosen inhibitor.
-
Use Isoform-Specific Assays: If possible, perform in vitro assays using microsomes from cells engineered to express only ACAT1 or ACAT2.[14][15] A cell line lacking endogenous ACAT activity (e.g., AC29 cells) is often used for this purpose.[14][15]
-
Knockout/Knockdown Models: Utilize knockout or knockdown cell lines or animal models to dissect the specific effects of inhibiting each isoform.[7]
-
-
Data Presentation: ACAT Inhibitor Selectivity
The selectivity of an ACAT inhibitor is a critical parameter. The following table provides a framework for how such data is typically presented, using examples of known inhibitors.
| Inhibitor | Target Isoform(s) | IC50 ACAT1 | IC50 ACAT2 | Selectivity (Fold) | Reference Cell Line/Assay |
| Avasimibe | Non-selective | Varies | Varies | ~1 | Various |
| Pactimibe | Non-selective | Varies | Varies | ~1 | Various |
| K-604 | ACAT1 selective | 39 nM (human) | >200-fold vs ACAT2 | >200 | Hamster models |
| Pyripyropene A | ACAT2 selective | >2000-fold vs ACAT1 | Varies | >2000 | Cell-based assay |
| F12511 | Potent ACAT1 inhibitor | 39 nM (human) | 110 nM (human) | ~2.8 | Recombinant human ACATs |
Note: IC50 values are highly dependent on specific assay conditions and may vary between studies.[7][14]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are key experimental protocols for studying ACAT inhibitors.
Protocol 1: In Vitro ACAT Inhibition Assay (Microsomal Assay)
This cell-free assay directly measures the enzymatic activity of ACAT in isolated microsomes.[16][17]
1. Preparation of Microsomes: a. Homogenize liver tissue or cultured cells in a suitable buffer. b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[16] c. Determine the protein concentration of the microsomal preparation (e.g., using the Lowry method).[12]
2. Assay Reaction: a. In a microtube, combine the microsomal preparation (e.g., 50 µg of protein), a source of cholesterol (e.g., cholesterol-rich liposomes or cholesterol mixed with cyclodextrin), and assay buffer.[12][16] b. Add the ACAT inhibitor at various concentrations (dissolved in a vehicle like DMSO). Include a vehicle-only control. c. Pre-incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).[5]
3. Reaction Initiation and Termination: a. Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).[16][17] b. Incubate at 37°C for a specific time (e.g., 10-30 minutes).[5] c. Stop the reaction by adding a solvent mixture, typically chloroform:methanol.[16]
4. Lipid Extraction and Analysis: a. Vortex and centrifuge to separate the organic and aqueous phases. b. Spot the organic phase onto a thin-layer chromatography (TLC) plate.[5][16] c. Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from free fatty acids.[5][16] d. Visualize the cholesteryl ester band (e.g., with iodine vapor). e. Scrape the cholesteryl ester band into a scintillation vial and quantify the radioactivity using a scintillation counter.[5][12]
5. Data Analysis: a. Calculate the percent inhibition of ACAT activity for each inhibitor concentration relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[17]
Protocol 2: Intact Cell ACAT Activity Assay
This assay measures ACAT activity within living cells, providing a more physiologically relevant context.[5]
1. Cell Culture: a. Plate cells of interest (e.g., macrophages, hepatocytes) in a multi-well plate and grow to the desired confluency.[5]
2. Inhibitor Treatment: a. Pre-treat the cells with the ACAT inhibitor or vehicle control at various concentrations for the desired duration.[5]
3. Radiolabeling: a. Remove the treatment medium and add fresh medium containing a radiolabeled precursor for cholesteryl ester synthesis, such as [3H]oleic acid complexed to bovine serum albumin (BSA).[5] b. Incubate for a defined period (e.g., 1-4 hours) at 37°C.[5]
4. Cell Lysis and Lipid Extraction: a. Wash the cells with cold PBS to remove unincorporated radiolabel.[5] b. Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).[5]
5. Analysis: a. Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting, as described in Protocol 1.[5]
Mandatory Visualizations
Signaling Pathway of ACAT and its Inhibition
Caption: Mechanism of ACAT inhibition and potential downstream consequences.
Experimental Workflow for Measuring ACAT Activity
Caption: General experimental workflow for measuring ACAT activity.
Logical Troubleshooting Guide for Inconsistent Results
Caption: A logical guide for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACAT inhibitors? ACAT inhibitors block the intracellular enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), which is responsible for esterifying free cholesterol into cholesteryl esters for storage or lipoprotein assembly.[9][10][18][19] By inhibiting ACAT, these compounds prevent the formation of cholesteryl esters, leading to an increase in intracellular free cholesterol.[7][19]
Q2: What are the different isoforms of ACAT and why is it important? There are two isoforms of ACAT: ACAT1 and ACAT2.[9][14] ACAT1 is found in many tissues, including macrophages, adrenal glands, and the brain, and is mainly responsible for storing cholesterol within cells.[9][10][14] ACAT2 is primarily located in the liver and intestines and plays a key role in the assembly and secretion of apolipoprotein B-containing lipoproteins like VLDL.[9][10][14] Their distinct functions and tissue distributions make isoform-selective inhibition a key strategy for targeted therapeutic effects.[14][20]
Q3: Why did early clinical trials of ACAT inhibitors for atherosclerosis fail? Early clinical trials with non-selective ACAT inhibitors like avasimibe and pactimibe did not show a benefit in reducing atherosclerosis and, in some cases, suggested potential harm.[16][21][22][23][24][25] Reasons for these failures are thought to include:
-
Toxicity from Free Cholesterol: Inhibition of ACAT1 in macrophages within atherosclerotic plaques led to the accumulation of toxic levels of free cholesterol, causing macrophage apoptosis and potentially worsening inflammation.[11][12][22]
-
Lack of Isoform Selectivity: The non-selective nature of the inhibitors meant they targeted both ACAT1 and ACAT2, leading to complex and sometimes counterproductive biological effects.[21][22]
-
Unfavorable Lipid Profile Changes: Some trials reported an unexpected increase in LDL cholesterol levels.[16][23][24][25]
Q4: Can ACAT inhibitors be used for applications other than cardiovascular disease? Yes, research is exploring the use of ACAT inhibitors in other therapeutic areas.
-
Cancer: Altered cholesterol metabolism is a feature of many cancers, and inhibiting ACAT1 has been shown to suppress cancer cell proliferation and enhance anti-tumor immunity.[19][26][27][28]
-
Alzheimer's Disease: ACAT1 is expressed in the brain, and its inhibition has been linked to reduced production of β-amyloid peptides in preclinical models.[6][11][19]
Q5: What are some common off-target effects to be aware of? While specific off-target effects are compound-dependent, a general concern is the interaction with other enzymes involved in lipid metabolism.[6] Some compounds may also have unexpected effects on signaling pathways. For example, some ACAT inhibitors have been noted to inhibit NF-κB mediated transcription.[8][17] It is always crucial to verify the specificity of your inhibitor and consider using multiple, structurally distinct inhibitors to confirm that an observed phenotype is due to ACAT inhibition.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of acyl-CoA: cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 6. The first water-soluble ACAT inhibitor with lipid-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Role of Acyl-Coenzyme A:Cholesterol Transferase (ACAT) Inhibitors as Hypolipidemic and Antiatherosclerosis Drugs | Semantic Scholar [semanticscholar.org]
- 11. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scbt.com [scbt.com]
- 19. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ovid.com [ovid.com]
- 24. ovid.com [ovid.com]
- 25. ahajournals.org [ahajournals.org]
- 26. ar.iiarjournals.org [ar.iiarjournals.org]
- 27. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 28. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RP 73163 Racemate Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing RP 73163 Racemate in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1][2] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or used for the assembly of lipoproteins.[3][4][5] By inhibiting ACAT, this compound blocks this process, leading to a decrease in cholesterol esterification and potentially an increase in cellular cholesterol efflux.[6] There are two isoforms of ACAT, ACAT1 and ACAT2, which have distinct tissue distributions and roles in cholesterol metabolism.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C.[3] Immediately before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What is a good starting concentration for this compound in a cell assay?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. If no literature is available for your specific system, a broad range-finding experiment is recommended. Based on reported concentrations for other potent ACAT1 inhibitors like K604 and F12511, a starting concentration of 0.5 µM has been used in cell culture.[6] For initial dose-response experiments, a wide range of concentrations, such as 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM, can be tested to determine the half-maximal inhibitory concentration (IC50).
Q4: My cells are showing high levels of cytotoxicity. What could be the cause and how can I fix it?
A4: High cytotoxicity can be caused by several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits ACAT activity without causing significant cell death.
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%, to avoid solvent-induced toxicity.
-
Prolonged Exposure: The incubation time with the inhibitor might be too long. Consider reducing the exposure time to see if cytotoxicity decreases.
Q5: I am not observing the expected inhibitory effect in my cell-based assay. What should I do?
A5: If you are not seeing the desired effect, consider the following troubleshooting steps:
-
Inhibitor Inactivity: Ensure that your stock solution of this compound has been stored correctly and has not degraded. Preparing a fresh stock solution is recommended.
-
Cell Permeability: While many small molecules are cell-permeable, poor membrane permeability can be a factor.
-
Incorrect Assay Conditions: Review your experimental protocol, including incubation times, cell density, and the method used to measure the downstream effects of ACAT inhibition.
-
Cell Line Specifics: The expression level of ACAT can vary between cell lines, which may influence the observed potency of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells | Uneven cell seeding, improper pipetting technique, inconsistent incubation times. | Ensure a single-cell suspension before seeding. Practice consistent pipetting. Standardize all incubation periods. |
| Low potency in cellular assay compared to biochemical assay | Poor cell permeability of the compound. High intracellular concentration of competing substrates. | Verify the cell permeability of this compound if possible. Optimize incubation time and concentration. |
| Precipitate formation in the culture medium | The compound has low solubility in the aqueous culture medium. | Ensure the final DMSO concentration is within the recommended limits. Visually inspect the medium for any precipitation after adding the compound. |
| Unexpected off-target effects | The concentration of the inhibitor is too high, leading to non-specific binding. | Perform a thorough dose-response analysis to identify a concentration that is specific for ACAT inhibition with minimal off-target effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium and add the prepared dilutions of this compound or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration range that does not significantly impact cell viability.
Protocol 2: Assessing ACAT Inhibition by Measuring Cholesteryl Ester Formation
Objective: To quantify the inhibitory effect of this compound on ACAT activity in cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of this compound (determined from the viability assay) for a specific period.
-
Radiolabeling: Add a radiolabeled precursor for cholesteryl ester synthesis, such as [¹⁴C]oleoyl-CoA, to the culture medium and incubate for a defined period.
-
Lipid Extraction: After incubation, wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using a suitable solvent system (e.g., hexane/isopropanol).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids.
-
Quantification: Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager and quantify the spot intensity.
-
Data Analysis: Compare the amount of cholesteryl ester formation in this compound-treated cells to the vehicle-treated control cells to determine the IC50 value.
Visualizations
Caption: ACAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for cell assays with this compound.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. library.scconline.org [library.scconline.org]
Technical Support Center: Preventing RP 73163 Racemate-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with RP 73163 Racemate-induced cytotoxicity in vitro.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution:
-
Review literature for the known sensitivity of your chosen cell line to ACAT inhibitors or compounds affecting cholesterol metabolism.
-
If information is unavailable, perform a dose-response experiment with a wider range of concentrations to determine the EC50 value more accurately.
-
Consider using a less sensitive cell line or a primary cell type more relevant to your research question.
-
-
-
Possible Cause 2: Compound Stability and Solvent Effects. The compound may be degrading, or the solvent used for dissolution may be causing toxicity.
-
Solution:
-
Ensure proper storage of this compound as per the manufacturer's instructions.
-
Prepare fresh stock solutions for each experiment.
-
Test the toxicity of the vehicle (solvent) at the concentrations used in your experiment. If the vehicle is toxic, consider using a different solvent or lowering the final concentration.
-
-
-
Possible Cause 3: Off-Target Effects. The observed cytotoxicity may be due to unintended molecular interactions.
-
Solution:
-
Investigate potential off-target effects of ACAT inhibitors in your specific cell model.
-
Use a structurally distinct ACAT inhibitor as a control to see if the same cytotoxic effect is observed.
-
-
Issue 2: Inconsistent Results Between Experimental Repeats
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect experimental outcomes.
-
Solution:
-
Maintain a strict cell culture protocol, including standardized seeding densities and passage number limits.
-
Use the same batch of media and supplements for all related experiments.
-
Regularly check for mycoplasma contamination.
-
-
-
Possible Cause 2: Pipetting Errors and Uneven Compound Distribution.
-
Solution:
-
Calibrate pipettes regularly.
-
Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Use a multi-channel pipette for adding reagents to 96-well plates to minimize variability.
-
-
-
Possible Cause 3: Edge Effects in Multi-Well Plates. Evaporation from the outer wells of a plate can lead to increased compound concentration and altered cell growth.
-
Solution:
-
Avoid using the outermost wells of the plate for experimental samples.
-
Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is the racemic mixture of RP 73163, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, RP 73163 lowers cholesterol levels.[1][2]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific studies on the cytotoxicity of this compound are limited, potential mechanisms can be inferred from its function as an ACAT inhibitor:
-
Disruption of Lipid Homeostasis: Inhibition of ACAT can lead to an accumulation of free cholesterol and fatty acids, which can be toxic to cells.
-
ER Stress: The endoplasmic reticulum (ER) is a major site of cholesterol and lipid metabolism. Perturbations in these processes can lead to ER stress and induce apoptosis.
-
Mitochondrial Dysfunction: Alterations in cellular lipid composition can affect mitochondrial membrane integrity and function, leading to the release of pro-apoptotic factors.
-
Oxidative Stress: Imbalances in lipid metabolism can contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
Q3: What in vitro models are recommended for studying this compound cytotoxicity?
The choice of in vitro model depends on the research question.[3]
-
Immortalized Cell Lines: Cell lines such as HepG2 (human liver cancer cell line) and THP-1 (human monocytic cell line) are commonly used to study lipid metabolism and are suitable for initial screening.[1]
-
Primary Cells: Primary hepatocytes or macrophages can provide more physiologically relevant data but are more challenging to culture.[4]
-
3D Organoids: Liver or intestinal organoids can offer a more complex and in vivo-like model system to assess cytotoxicity.[5][6]
Q4: What are some general strategies to prevent drug-induced cytotoxicity in vitro?
-
Optimize Experimental Conditions: Carefully titrate the concentration of the compound and the duration of exposure to find a therapeutic window with minimal toxicity.[7]
-
Co-treatment with Protective Agents: If a specific mechanism of toxicity is identified (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine may mitigate the cytotoxic effects.[8]
-
Use of Serum-Containing Media: Serum can sometimes bind to compounds and reduce their effective concentration, thereby lowering cytotoxicity. However, this may also interfere with the compound's activity.
-
Advanced Cell Culture Models: Employing 3D cell culture models or co-culture systems can sometimes provide a more robust and less sensitive system compared to 2D monocultures.[4][5]
Quantitative Data Summary
Due to the limited public data on this compound-induced cytotoxicity, the following table provides a hypothetical example of a dose-response analysis in two different cell lines. Researchers should generate their own data for their specific experimental conditions.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HepG2 | 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 | |
| 10 | 78 ± 6.1 | |
| 50 | 45 ± 5.5 | |
| 100 | 22 ± 3.9 | |
| THP-1 | 0 (Vehicle Control) | 100 ± 6.0 |
| 1 | 98 ± 5.3 | |
| 10 | 85 ± 7.2 | |
| 50 | 55 ± 6.8 | |
| 100 | 31 ± 4.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Caption: Troubleshooting logic for unexpectedly high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. benchchem.com [benchchem.com]
Navigating the Chiral Maze: A Technical Support Center for Racemic Mixture Challenges
For researchers, scientists, and drug development professionals, working with racemic mixtures presents a unique set of challenges. The subtle, three-dimensional difference between enantiomers can lead to significant variations in biological activity, making their separation and analysis a critical step in research and development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with racemic mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a racemic mixture and why is it challenging to work with?
A racemic mixture contains equal amounts of two enantiomers, which are molecules that are non-superimposable mirror images of each other.[1] Due to their identical physical properties in an achiral environment, such as boiling point, melting point, and solubility, separating them is a significant challenge.[1][2]
Q2: Why is the separation of enantiomers important in drug development?
Enantiomers can have drastically different pharmacological and toxicological effects in the body.[3] One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.[4] A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects.[5][6] Therefore, isolating and testing the individual enantiomers is crucial for drug safety and efficacy.
Q3: What are the primary methods for separating racemic mixtures?
The most common methods for resolving racemic mixtures include:
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7][8]
-
Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization.[1][9]
-
Enzymatic Resolution: This a biocatalytic method that utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or no separation of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[7] Even small structural differences between CSPs can significantly impact selectivity.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). For reversed-phase, alter the ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol). The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can also dramatically improve resolution.[10][11]
-
-
Possible Cause: Incorrect flow rate or temperature.
-
Solution: Optimize the flow rate; often, lower flow rates improve resolution in chiral separations. Temperature can also have a significant impact, and both increasing and decreasing the temperature should be explored.[12]
-
Issue: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add a modifier to the mobile phase. For basic analytes, a small amount of a basic modifier like diethylamine can reduce tailing. For acidic analytes, an acidic modifier like trifluoroacetic acid can be beneficial.[10]
-
-
Possible Cause: Sample solvent is too strong.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[12] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Diastereomeric Salt Crystallization
Issue: No crystal formation or oiling out.
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.
-
Solution: Screen a variety of solvents with different polarities. A solvent that provides a significant solubility difference between the two diastereomeric salts is ideal.[9]
-
-
Possible Cause: Insufficient supersaturation.
-
Solution: Try increasing the concentration of the solution by slowly evaporating the solvent. Alternatively, the gradual addition of an "anti-solvent" (a solvent in which the salts are less soluble) can induce crystallization.
-
Issue: Low yield of the desired diastereomeric salt.
-
Possible Cause: The solubility difference between the two diastereomers is not large enough in the chosen solvent.
-
Solution: Experiment with different solvents or solvent mixtures to maximize the solubility difference. Cooling the solution slowly and for a longer period can also improve the yield.
-
-
Possible Cause: The incorrect stoichiometry of the resolving agent was used.
-
Solution: While a 1:1 molar ratio of the racemate to the resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9]
-
Issue: Low enantiomeric excess (e.e.) of the final product.
-
Possible Cause: Co-crystallization of the undesired diastereomer.
-
Solution: Optimize the crystallization conditions. Slower cooling rates can lead to more selective crystallization. Washing the collected crystals with a small amount of cold solvent can help remove impurities.
-
-
Possible Cause: Incomplete reaction with the resolving agent.
-
Solution: Ensure the reaction goes to completion by allowing sufficient time and appropriate temperature.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Chiral HPLC Resolution
| Analyte | Chiral Stationary Phase | Mobile Phase (Hexane/Modifier) | Modifier | Resolution (Rs) |
| Blebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 90/10 | Isopropanol | 1.56 |
| Blebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 90/10 | Ethanol | 1.35 |
| Blebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 90/10 | Methanol | 1.20 |
| 4-Nitroblebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 95/5 (+0.1% TFA) | Isopropanol | 1.46 |
| 4-Nitroblebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 95/5 (+0.1% TFA) | Ethanol | < 1.0 |
| 4-Nitroblebbistatin | Cellulose tris(3,5-dimethylphenylcarbamate) | 95/5 (+0.1% TFA) | Methanol | No Separation |
Data compiled from a study on the effect of mobile phase composition on chiral separation.[13]
Table 2: Comparison of Tartrate-Based Resolving Agents for Diastereomeric Salt Resolution
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R,S)-Amlodipine | (+)-Tartaric Acid | Acetone/Thiourea | High | High |
| (R,S)-1-Phenylpropan-1-amine | (R,R)-Tartaric Acid | Ethanol | <60 | - |
| Racemic 1-methyl-2-phenyl-ethylamine | (S,S)-Tartaric Acid | Isopropanol | ~90 | ~90 |
| (R,S)-Tamsulosin | O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Methanol | 40.5 | >99 |
| (R,S)-Ibuprofen | (R)-(+)-α-phenylethylamine | Hexane/Ethyl Acetate | 85 | 92 |
Data compiled from a comparative guide on tartrate-based resolving agents.[9]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Select a set of 3-5 chiral columns with diverse stationary phases (e.g., polysaccharide-based, Pirkle-type).[7]
-
Prepare a set of mobile phases for both normal-phase (e.g., Hexane/Isopropanol, Hexane/Ethanol) and reversed-phase (e.g., Water/Acetonitrile, Water/Methanol with buffer) modes.
-
Inject a racemic standard of the analyte onto each column with each mobile phase to identify promising separation conditions.
-
-
Method Optimization:
-
For the most promising column/mobile phase combination, systematically vary the mobile phase composition (e.g., change the modifier percentage in 5% increments).
-
Optimize the column temperature (e.g., test at 15°C, 25°C, and 40°C).
-
Adjust the flow rate (e.g., test at 0.5, 1.0, and 1.5 mL/min).
-
-
Method Validation:
-
Once baseline resolution is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Diastereomeric Salt Resolution
-
Solvent and Resolving Agent Selection:
-
Screen various solvents to find one that provides a good solubility difference between the two diastereomeric salts.
-
Select a chiral resolving agent that is readily available in high enantiomeric purity and forms crystalline salts with the analyte. Common resolving agents include tartaric acid derivatives for bases and chiral amines like (R)-(+)-α-phenylethylamine for acids.[9][14]
-
-
Crystallization:
-
Dissolve the racemic mixture in the chosen solvent, usually with gentle heating.
-
Add the chiral resolving agent (typically 0.5 to 1.0 molar equivalent).
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Add an acid or base to neutralize the salt and liberate the free enantiomer.
-
Extract the desired enantiomer into an organic solvent and isolate it.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using a validated chiral analytical method (e.g., chiral HPLC or NMR spectroscopy).
-
Protocol 3: Determination of Enantiomeric Excess by NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte with an unknown enantiomeric ratio.
-
Add a chiral solvating agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (CDA) to the solution. CSAs form diastereomeric complexes through non-covalent interactions, while CDAs form new covalent bonds.[15]
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the sample.
-
-
Data Analysis:
-
The two enantiomers will form diastereomeric species in the presence of the chiral agent, resulting in separate, distinguishable peaks in the NMR spectrum.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor separation in chiral HPLC.
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Simplified signaling pathway of thalidomide enantiomers.[5]
References
- 1. jackwestin.com [jackwestin.com]
- 2. quora.com [quora.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of ACAT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the in vivo bioavailability of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. Many ACAT inhibitors are highly hydrophobic, leading to poor aqueous solubility and consequently, low and variable oral bioavailability.[1][2][3] This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to address these common issues.
Frequently Asked Questions (FAQs)
Q1: My potent ACAT inhibitor shows excellent in vitro activity but fails to demonstrate efficacy in animal models. What is the likely cause?
A1: A significant discrepancy between in vitro and in vivo results for ACAT inhibitors is frequently due to poor oral bioavailability.[4] Most ACAT inhibitors are hydrophobic molecules with low aqueous solubility, which is a primary obstacle to their absorption in the gastrointestinal (GI) tract.[2][3] For a compound to be orally effective, it must first dissolve in the fluids of the GI tract and then permeate the intestinal wall to enter systemic circulation.[1] Low solubility limits the dissolution rate, leading to insufficient drug concentration at the site of absorption.[1]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble ACAT inhibitor?
A2: The main goal is to enhance the drug's solubility and dissolution rate.[5] Key strategies can be categorized as follows:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][6]
-
Solid Dispersions: Dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and bioavailability.[7][8][9] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[7][10]
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems like stealth liposomes (e.g., using DSPE-PEG2000) or nanoparticles can improve solubility, protect the drug from degradation, and facilitate absorption.[2][11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and increase its aqueous solubility.[1]
-
-
Chemical Modification Approaches:
Q3: How do I choose the best bioavailability enhancement strategy for my specific ACAT inhibitor?
A3: The selection depends on the physicochemical properties of your compound (e.g., melting point, logP, pKa) and the desired therapeutic application. A logical workflow can help guide your decision.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Action |
| Low drug exposure (AUC) after oral administration. | Poor dissolution in GI fluids. | Formulation: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG 4000) to enhance the dissolution rate.[7][10] Alternatively, formulate the inhibitor into a nanoparticle or liposomal delivery system.[2][13] |
| High variability in plasma concentrations between subjects. | Inconsistent wetting or dissolution; food effects. | Standardize Administration: Ensure the formulation is a uniform suspension or solution before dosing. Standardize the feeding schedule for animal studies, as food can alter the absorption of hydrophobic drugs.[4] |
| Precipitation of the compound in the formulation upon storage or dilution. | The compound is supersaturated and thermodynamically unstable. | Add Stabilizers: Incorporate precipitation inhibitors, such as polymers like HPMC or PVP, into your liquid formulation to maintain a supersaturated state.[6] For pH-sensitive compounds, use buffers to maintain optimal pH.[4] |
| Formulation is effective, but toxicity is observed at the cellular or systemic level. | Off-target effects or accumulation of toxic free cholesterol due to global ACAT inhibition.[14][15] | Targeted Delivery: Use tagged liposomes to increase the specificity of delivery to the target tissue.[2] Isoform Selectivity: Consider developing an inhibitor selective for ACAT1 or ACAT2, as isoforms have distinct physiological roles.[16][17] Selective ACAT2 inhibition, for instance, may primarily affect intestinal cholesterol absorption with fewer systemic side effects.[18][19] |
Data on Bioavailability Improvement Strategies
Several studies have demonstrated significant improvements in the bioavailability of ACAT inhibitors through advanced formulation strategies.
Table 1: Comparison of Avasimibe Bioavailability with Different Formulations and Administration Routes
| Compound | Formulation / Route | Animal Model | Key Pharmacokinetic Parameter | Result | Citation |
|---|---|---|---|---|---|
| Avasimibe | Oral Administration (15 mg/kg) | PC3 Tumor-Bearing Mice | Tumor Bioavailability (2 hr post-admin) | 4.4 µg/g | [13] |
| Avasimibe | IV Administration of Avasimin (HSA-encapsulated, 7.5 mg/kg avasimibe) | PC3 Tumor-Bearing Mice | Tumor Bioavailability (2 hr post-admin) | 17.8 µg/g (~4-fold higher than oral) | [13] |
| Avasimibe | Oral Administration (15 mg/kg) | PC3 Tumor-Bearing Mice | Blood Bioavailability (AUC) | Low | [13] |
| Avasimibe | IV Administration of Avasimin (7.5 mg/kg avasimibe) | PC3 Tumor-Bearing Mice | Blood Bioavailability (AUC) | Significantly Increased |[13] |
Table 2: In Vivo Efficacy of Nanoparticle-Encapsulated ACAT Inhibitors
| Compound | Formulation | Administration | Animal Model | Outcome | Citation |
|---|---|---|---|---|---|
| F12511 | DSPE-PEG2000/PC Nanoparticle | Single IV Injection (~46 mg/kg) | Wild-Type Mice | ~70% ACAT inhibition in the brain for up to 12 hours | [11] |
| F12511 | DSPE-PEG2000/PC Nanoparticle | IV Injection | 3xTg AD Mice | Alleviated amyloidopathy and tauopathy | [3] |
| K604 | DSPE-PEG2000/PC Nanoparticle | IV Injection | Wild-Type Mice | Inhibited ACAT in adrenal glands but was impermeable to the brain |[11] |
Key Experimental Protocols
Protocol 1: Preparation of Stealth Liposome-Based Nanoparticles for ACAT Inhibitors
This protocol is adapted from methods used to encapsulate the hydrophobic ACAT inhibitor F12511.[2]
Objective: To encapsulate a hydrophobic ACAT inhibitor into a stable, injectable nanoparticle formulation to improve its solubility and in vivo delivery.
Materials:
-
ACAT Inhibitor (e.g., F12511)
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Egg Phosphatidylcholine (PC)
-
Ethanol (anhydrous)
-
Phosphate-Buffered Saline (PBS), sterile
-
Probe sonicator
-
Rotary evaporator or vacuum centrifuge
Methodology:
-
Component Dissolution: In a round-bottom flask, dissolve the ACAT inhibitor, DSPE-PEG2000, and PC in ethanol. A typical molar ratio might be 40 mol% inhibitor, 20 mol% PC, and a fixed concentration of DSPE-PEG2000.[2]
-
Solvent Evaporation: Dry the mixture to a thin film using a rotary evaporator or a vacuum centrifuge. Ensure all ethanol is removed.
-
Hydration: Resuspend the dried lipid-drug film in sterile PBS by vortexing. This will result in a milky suspension of multilamellar vesicles.
-
Sonication: Sonicate the suspension using a probe sonicator on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes or until the solution becomes translucent, indicating the formation of small unilamellar vesicles (nanoparticles).
-
Characterization:
-
Size and Polydispersity: Measure the average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size is typically ~200 nm.[2][12]
-
Stability: Store the nanoparticle suspension at 4°C and monitor size and PDI over time. Stable formulations can last for months.[2][12]
-
-
Sterilization (Optional): If required for cell culture or in vivo use, sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) of an ACAT inhibitor formulation after oral or intravenous administration.
Methodology:
-
Animal Model: Use an appropriate strain of mice (e.g., C57BL/6). Acclimate animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the ACAT inhibitor in the desired vehicle (e.g., nanoparticle suspension, solid dispersion in 0.5% CMC).
-
Dosing:
-
Oral (PO): Administer a single dose via oral gavage.
-
Intravenous (IV): Administer a single dose via tail vein injection. This group serves as a reference to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Drug Quantification:
-
Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of the ACAT inhibitor in the plasma samples.
-
Prepare a standard curve using known concentrations of the inhibitor in blank plasma.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Signaling Pathway Context
ACAT enzymes play a crucial role in cellular cholesterol homeostasis. They are located in the endoplasmic reticulum and catalyze the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[18][20] This process prevents the accumulation of potentially toxic free cholesterol.[14] ACAT inhibitors block this esterification step.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. jopcr.com [jopcr.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Isoform-specific inhibitors of ACATs: recent advances and promising developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of RP 73163 Racemate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RP 73163 Racemate, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. The information provided addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the racemic form of RP 73163, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1][2][3][4][5] ACAT is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[6][7][8] There are two isoforms, ACAT1 (ubiquitously expressed) and ACAT2 (primarily in the liver and intestines).[1][6] By inhibiting ACAT, RP 73163 reduces the storage of cholesterol and can lower the secretion of apolipoprotein B (apoB)-containing lipoproteins.[9]
Q2: What are the potential off-target effects of ACAT inhibitors like this compound?
While specific off-target effects for this compound are not extensively documented, the primary concern with ACAT inhibitors is cytotoxicity resulting from the accumulation of intracellular free cholesterol.[6][7][10] This can lead to endoplasmic reticulum (ER) stress and apoptosis, particularly in macrophages.[6][10] Some ACAT inhibitors have also been reported to have off-target effects such as activating the pregnane X receptor and inducing cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, CYP2B6), which could affect the metabolism of other drugs.[7]
Q3: I am observing significant cytotoxicity in my cell cultures after treatment with this compound. What is the likely cause?
The most probable cause of cytotoxicity is the on-target effect of ACAT inhibition leading to an accumulation of free cholesterol.[6][10] High levels of free cholesterol, particularly within the ER membrane, can induce ER stress and trigger apoptosis.[10] This is a known consequence of potent ACAT inhibition, especially with prolonged exposure or at high concentrations.
Q4: My adherent cells are detaching from the culture plate after treatment. What does this indicate?
Cell detachment is a common indicator of cellular stress or apoptosis. As cells undergo apoptosis, they lose their focal adhesions, causing them to round up and detach from the culture surface.[11]
Q5: Are there differences in the activity of the racemate compared to the individual enantiomers?
The provided information specifies that this compound is a mixture of stereoisomers.[1][2][3][5] It is possible that the individual enantiomers have different potencies and pharmacological profiles. For instance, studies with other racemic drugs have shown that one enantiomer can be more potent or have a different safety profile than the other.[4][6] If you observe unexpected results, it may be beneficial to investigate the effects of the individual (S)- and (R)-enantiomers of RP 73163 if they are available.
Troubleshooting Guide
Issue 1: High Levels of Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Free Cholesterol Accumulation | - Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and duration of treatment to achieve ACAT inhibition without inducing significant cell death.[11] - Confirm Apoptosis: Use assays like Annexin V/PI staining to quantify apoptosis in both adherent and detached cells.[11] - Measure Intracellular Free Cholesterol: Quantify free cholesterol levels to confirm that cytotoxicity correlates with its accumulation. |
| Off-Target Effects | - Use a Structurally Different ACAT Inhibitor: As a control, use another ACAT inhibitor with a different chemical structure to see if the same cytotoxic phenotype is observed.[11] This can help distinguish between on-target and off-target effects. |
| Suboptimal Cell Culture Conditions | - Optimize Seeding Density: Ensure a healthy, confluent monolayer of cells, as optimal density can improve resilience to toxic insults.[11] - Use Coated Plates: For sensitive primary cells, consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to enhance cell attachment.[11] |
Issue 2: No Observable Change in Cholesteryl Ester Levels
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | - Verify Compound Integrity: Confirm the identity and purity of your this compound stock. - Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock. |
| Suboptimal Assay Conditions | - Optimize Inhibitor Concentration: Perform a dose-response curve to determine the IC50 in your specific assay system.[2] - Ensure Sufficient Treatment Duration: Conduct a time-course experiment to allow for detectable changes in cholesteryl ester levels.[2] |
| Cell Line Resistance | - Verify ACAT Expression: Confirm the expression of ACAT1 and/or ACAT2 in your cell line using methods like Western blot or qPCR.[2] - Use a Positive Control Cell Line: Employ a cell line known to have high ACAT expression to validate your experimental setup.[2] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of RP 73163
| System | IC50 (nM) | Reference |
| Rat Liver Microsomes | 86 | [9] |
| Rabbit Intestine Microsomes | 370 | [9] |
| HepG2 Cells (Whole Cell Assay) | 266 | [9] |
| Caco2 Cells (Whole Cell Assay) | 158 | [9] |
| THP-1 Cells (Whole Cell Assay) | 314 | [9] |
Table 2: Effect of RP 73163 on Apolipoprotein B (ApoB) Secretion in HepG2 Cells
| RP 73163 Concentration (µM) | Effect | Reference |
| 0.03 - 1.0 | Concentration-dependent decrease in apoB secretion | [9] |
Experimental Protocols
Protocol 1: In Vitro ACAT Activity Assay (Microsomal Assay)
This protocol is adapted from methods used to assess ACAT activity in microsomal preparations.
Materials:
-
Cell or tissue homogenates for microsome isolation
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Microsomal protein
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Isolate microsomes from liver or cell samples as previously described.
-
Determine the microsomal protein concentration.
-
In a reaction tube, combine 50 µg of microsomal protein with BSA and free cholesterol.
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding chloroform:methanol (2:1).
-
Separate the organic phase and apply it to a TLC plate.
-
Develop the TLC plate to separate the cholesteryl ester band.
-
Scrape the cholesteryl ester band and quantify the radioactivity using a scintillation counter.[10]
Protocol 2: Intact Cell ACAT Activity Assay
This protocol measures ACAT activity in living cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[3H]Oleic acid complexed to BSA
-
PBS (Phosphate Buffered Saline)
-
Lipid extraction solvents
-
TLC plates
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to desired confluency.
-
Pre-treat cells with this compound or a vehicle control for the desired time.
-
Remove the medium and add fresh medium containing the [3H]oleic acid-BSA complex.
-
Incubate for 1-4 hours at 37°C.
-
Wash the cells with PBS to remove unincorporated [3H]oleic acid.
-
Lyse the cells and extract the lipids.
-
Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.[1]
Visualizations
Caption: ACAT pathway and the inhibitory action of this compound.
Caption: Workflow for an intact cell ACAT activity assay.
Caption: A logical guide for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|136609-53-5|安捷凯 [anjiechem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
how to prepare a stable stock solution of RP 73163 Racemate
This technical support center provides guidance on the preparation and handling of a stable stock solution of RP 73163 Racemate for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro experiments, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous assay buffer.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of the compound. The recommended storage conditions are summarized in the table below.
Q3: How should I handle the powdered form of this compound upon receipt?
A3: Small volumes of the powdered compound may become entrapped in the seal of the vial during shipment. To ensure you can access the entire contents, briefly centrifuge the vial on a tabletop centrifuge to dislodge any material from the cap.[1]
Q4: Can I store the this compound stock solution at room temperature?
A4: It is not recommended to store the stock solution at room temperature for extended periods. As indicated in the storage guidelines, the solution is stable for up to 6 months when stored at -20°C.[1] For daily use, an aliquot can be thawed and kept on ice.
Q5: My this compound appears to have precipitated out of solution. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded in your final assay medium. Ensure the final concentration of DMSO in your experiment is kept low (typically <0.5%) to maintain solubility and minimize solvent effects on the cells or enzyme activity. If precipitation persists, you may need to lower the final concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient vortexing or sonication. | Vortex the solution for several minutes. If necessary, briefly sonicate the solution in a water bath to aid dissolution. |
| Incorrect solvent used. | Ensure you are using high-purity DMSO as the solvent.[1] | |
| Inconsistent experimental results | Instability of the stock solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| Degradation of the compound. | Ensure the powdered compound and stock solutions are stored at the recommended temperature of -20°C.[1] | |
| Precipitation in cell culture media | The final concentration of the compound is too high for the aqueous medium. | Determine the maximum soluble concentration of this compound in your specific assay medium. |
| The final concentration of DMSO is too high, causing the compound to precipitate when diluted. | Use a higher concentration stock solution to minimize the volume of DMSO added to the aqueous medium. Keep the final DMSO concentration below 0.5%. |
Data Summary
| Parameter | Value | Reference |
| Solubility | DMSO | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solution) | -20°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.433 mg of the compound (Molecular Weight: 432.58 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a short period to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Visualized Workflows
References
Technical Support Center: Overcoming Resistance to ACAT Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACAT (Acyl-CoA: Cholesterol Acyltransferase) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ACAT, and what are its main isoforms?
A1: Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2][3] There are two main isoforms of ACAT:
-
ACAT1 (or SOAT1): This isoform is found in a wide variety of tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in maintaining intracellular cholesterol homeostasis.[3][4][5]
-
ACAT2 (or SOAT2): The expression of this isoform is more restricted, mainly occurring in the intestines and liver.[3][5][6] It plays a key role in cholesterol absorption and the assembly of lipoproteins.[4]
Q2: What is the primary mechanism of action for ACAT inhibitors in cancer cell lines?
A2: In many types of cancer, ACAT1 is overexpressed, leading to an accumulation of cholesteryl esters which supports rapid cell proliferation, migration, and survival.[1][2] By inhibiting ACAT1, these compounds disrupt cholesterol homeostasis, causing an increase in intracellular free cholesterol. This can trigger cell cycle arrest, apoptosis (programmed cell death), and increase the cell's sensitivity to other chemotherapy drugs.[1]
Q3: My cancer cell line is showing reduced sensitivity to an ACAT inhibitor over time. What are the potential mechanisms of resistance?
A3: Acquired resistance to ACAT inhibitors can develop through several mechanisms:
-
Upregulation of the Cholesterol Biosynthesis Pathway: To compensate for the blockage of cholesterol esterification, cancer cells may increase their own production of cholesterol. This is often mediated by the upregulation of key enzymes in the cholesterol biosynthesis pathway.[1]
-
Activation of Alternative Survival Pathways: Cells may activate signaling pathways that promote survival and proliferation, thereby bypassing the cytotoxic effects of ACAT inhibition. For example, the PI3K/Akt and MAPK/ERK pathways have been implicated in resistance to therapies targeting cholesterol metabolism.[1][7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the ACAT inhibitor out of the cell, reducing its intracellular concentration and effectiveness. Some ACAT inhibitors, like avasimibe, have been shown to induce the expression of MDR1.[8][9]
-
Alterations in the Drug Target: While less commonly reported for ACAT inhibitors, mutations in the SOAT1 gene could potentially alter the drug binding site and reduce inhibitor efficacy.
Q4: Can combination therapies help overcome resistance to ACAT inhibitors?
A4: Yes, combination therapy is a promising strategy. Combining ACAT inhibitors with drugs that target compensatory mechanisms can be effective. For instance:
-
Statins: Combining with statins, which inhibit HMG-CoA reductase (a key enzyme in cholesterol biosynthesis), can counteract the upregulation of this pathway. However, some studies have shown complex interactions, so this approach requires careful optimization.[10]
-
Chemotherapeutic Agents: ACAT inhibitors can re-sensitize resistant cancer cells to conventional chemotherapies like gemcitabine and imatinib.[2][7]
-
Targeted Therapies: Combining with inhibitors of survival pathways, such as PI3K/Akt or MAPK/ERK inhibitors, can block the escape routes used by resistant cells.[7]
-
Immunotherapies: Modulating cholesterol metabolism with ACAT inhibitors may enhance the effectiveness of immunotherapies by improving T cell function.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased IC50 value of the ACAT inhibitor in the cell line. | 1. Development of a resistant cell population.[1] 2. Compound instability or degradation. | 1a. Confirm the shift in IC50 with a dose-response curve compared to the parental cell line. 1b. Investigate potential resistance mechanisms (see below). 2a. Verify the activity of your ACAT inhibitor stock. 2b. Prepare fresh solutions for each experiment. |
| No significant change in cholesteryl ester levels after treatment. | 1. Ineffective ACAT1 inhibition. 2. Rapid metabolic adaptation by the cells.[1] | 1a. Confirm ACAT1 protein expression in your cell line using Western blot. 1b. Titrate the inhibitor concentration to find the optimal dose. 2a. Measure cholesteryl ester levels at earlier time points following treatment. |
| Cells recover and resume proliferation after initial growth inhibition. | 1. Activation of compensatory survival signaling pathways.[7] 2. Upregulation of cholesterol biosynthesis.[1] | 1a. Assess the activation status of key survival pathways (e.g., p-Akt, p-ERK) via Western blot. 1b. Consider combination therapy with an inhibitor of the activated pathway. 2a. Analyze the expression of genes involved in cholesterol biosynthesis (e.g., HMGCR, SREBP2) using qRT-PCR. 2b. Test a combination with a statin. |
| Variable or inconsistent results between experiments. | 1. Inconsistent cell culture conditions. 2. Cell line heterogeneity. 3. Instability of the ACAT inhibitor solution. | 1a. Standardize cell seeding density, passage number, and media composition. 2a. Perform single-cell cloning to establish a homogenous population. 3a. Aliquot and store the inhibitor solution properly; avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of an ACAT inhibitor and to calculate the IC50 value.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ACAT inhibitor and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to determine the expression levels of proteins involved in ACAT signaling and resistance, such as ACAT1, p-Akt, and p-ERK.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with lysis buffer and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ACAT1, anti-p-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Avasimibe induces CYP3A4 and multiple drug resistance protein 1 gene expression through activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avasimibe - Wikipedia [en.wikipedia.org]
- 10. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
- 12. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACAT Inhibitors: RP 73163 Racemate and Avasimibe
In the landscape of atherosclerosis research and the development of lipid-lowering therapies, Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors have been a significant area of focus. These agents target the intracellular esterification of cholesterol, a critical process in the formation of foam cells and the progression of atherosclerotic plaques. This guide provides a detailed comparison of two notable ACAT inhibitors, RP 73163 Racemate and Avasimibe, focusing on their performance based on available experimental data.
Introduction to ACAT and its Inhibitors
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where it contributes to the accumulation of cholesteryl esters and the formation of foam cells. ACAT2 is predominantly found in the intestine and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting ACAT, these compounds aim to reduce cholesterol storage in macrophages and decrease the secretion of atherogenic lipoproteins.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and Avasimibe based on their half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Potency (IC50) of this compound
| Assay Type | Cell/Tissue Source | IC50 (nM) | Reference |
| Microsomal Assay | Rat Liver | 86 | [1] |
| Microsomal Assay | Rabbit Intestine | 370 | [1] |
| Whole Cell Assay | HepG2 (Human Liver) | 266 | [1] |
| Whole Cell Assay | Caco-2 (Human Intestine) | 158 | [1] |
| Whole Cell Assay | THP-1 (Human Monocyte) | 314 | [1] |
Table 2: In Vitro Potency (IC50) of Avasimibe
| Target | Cell/Tissue Source | IC50 | Reference |
| ACAT1 | - | 24 µM | [2] |
| ACAT2 | - | 9.2 µM | [2] |
| ACAT | Human Monocyte-Macrophage | 25 ± 9 nM (12 ± 4.5 ng/mL) | [3] |
| ACAT | IC-21 Macrophages | 3.3 µM | [4] |
Note: The significant difference in reported IC50 values for Avasimibe likely reflects variations in experimental conditions, such as the presence or absence of albumin and the specific assay methodology.
Cellular and Physiological Effects
Beyond direct enzyme inhibition, the cellular consequences of ACAT inhibition are crucial for their therapeutic potential.
This compound:
-
In cultured HepG2 cells, RP 73163 led to a concentration-dependent decrease in the secretion of apolipoprotein B (apoB), a key component of VLDL and LDL.[1]
Avasimibe:
-
In cultured primary human monocyte-derived macrophages, Avasimibe was shown to reduce total cholesterol accumulation and inhibit the binding of acetylated LDL (acLDL).[5]
-
It has also been observed to enhance cholesterol efflux from macrophage foam cells.[4][5]
-
Preclinical studies in hypercholesterolemic rabbits demonstrated that Avasimibe treatment reduced cholesteryl ester content in the aorta and decreased the accumulation of macrophages in atherosclerotic lesions.[3]
-
However, clinical trials of Avasimibe for the treatment of atherosclerosis did not show a significant benefit and development for this indication was halted.[5]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate ACAT inhibitors.
In Vitro ACAT Inhibition Assay (Microsomal)
This assay determines the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.
1. Preparation of Microsomes:
- Tissues (e.g., rat liver, rabbit intestine) or cultured cells are homogenized in a suitable buffer.
- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[6] The protein concentration of the microsomal preparation is determined.
2. Reaction Mixture Preparation:
- The assay is typically performed in a buffer (e.g., potassium phosphate buffer, pH 7.4) containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes or micelles), and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA or [3H]oleoyl-CoA).[6][7]
3. Inhibitor Incubation:
- The test compound (e.g., this compound or Avasimibe) is dissolved in a solvent like DMSO and pre-incubated with the microsomes at various concentrations for a defined period at 37°C.[6]
4. Reaction Initiation and Termination:
- The enzymatic reaction is initiated by the addition of the radiolabeled acyl-CoA substrate.
- The reaction is allowed to proceed for a specific time at 37°C and is then stopped by adding a solvent mixture, typically chloroform:methanol.[6]
5. Lipid Extraction and Analysis:
- Lipids are extracted from the reaction mixture.
- The newly synthesized radiolabeled cholesteryl esters are separated from the unreacted radiolabeled acyl-CoA and other lipids using thin-layer chromatography (TLC).[8]
6. Quantification and Data Analysis:
- The area on the TLC plate corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a scintillation counter.
- The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
- The IC50 value is determined by fitting the data to a dose-response curve.[8]
Cellular Cholesterol Esterification and Efflux Assay (THP-1 Macrophages)
This assay assesses the ability of an inhibitor to affect cholesterol metabolism within a cellular context.
1. Cell Culture and Differentiation:
- Human THP-1 monocytes are cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS).
- To differentiate them into macrophages, the cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Cholesterol Loading and Labeling:
- To induce foam cell formation, the differentiated macrophages are incubated with acetylated LDL (acLDL) to promote cholesterol uptake.
- To trace cholesterol movement, the cells are simultaneously labeled with a radioactive tracer, such as [3H]cholesterol, for 24-48 hours.[9]
3. Inhibitor Treatment:
- The cells are washed and then incubated with fresh medium containing the ACAT inhibitor at various concentrations for a specified duration.
4. Cholesterol Efflux Measurement:
- To measure cholesterol efflux, the inhibitor-treated cells are washed and incubated with medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), for a defined period (e.g., 4-24 hours).[10]
- The radioactivity in the medium and the cells is measured separately using a scintillation counter.
- Cholesterol efflux is calculated as the percentage of radioactivity released into the medium relative to the total radioactivity (medium + cells).[10]
5. Cellular Cholesterol Esterification Measurement:
- To measure the effect on cholesterol esterification, after inhibitor treatment, the cells are lysed.
- Lipids are extracted, and the amounts of free cholesterol and cholesteryl esters are separated by TLC and quantified (e.g., by measuring radioactivity if a labeled precursor was used, or by mass).
Signaling Pathway and Experimental Workflow
To visualize the context of ACAT inhibition, the following diagrams illustrate the central role of ACAT in cholesterol metabolism and a typical experimental workflow for evaluating ACAT inhibitors.
References
- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THP-1 macrophage cholesterol efflux is impaired by palmitoleate through Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of ACAT Inhibitors: A Case Study of Pactimibe and a Review of RP 73163 Racemate
In the landscape of therapeutic interventions for hypercholesterolemia and atherosclerosis, Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors have been a focal point of research. These agents aim to prevent the esterification and subsequent storage of cholesterol in cells, a key process in the development of atherosclerotic plaques. This guide provides a detailed comparison of two such agents: Pactimibe, a compound for which extensive preclinical and clinical data are available, and RP 73163 Racemate, a less-documented ACAT inhibitor.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available efficacy data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting Cholesterol Esterification
Both Pactimibe and this compound are inhibitors of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] This process is particularly relevant in macrophages within atherosclerotic lesions, where the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerosis.[3]
Pactimibe has been identified as a dual inhibitor of the two isoforms of ACAT: ACAT-1 and ACAT-2.[4] ACAT-1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT-2 is mainly found in the intestine and liver, playing a role in dietary cholesterol absorption.[2] By inhibiting both isoforms, Pactimibe was developed to not only prevent foam cell formation in the arterial wall but also to reduce cholesterol absorption from the gut.[4][5]
Efficacy Data: A Tale of Two Outcomes
The available efficacy data for Pactimibe is extensive, spanning preclinical animal models to large-scale human clinical trials. In contrast, quantitative efficacy data for this compound is not publicly available, precluding a direct numerical comparison.
Preclinical Efficacy of Pactimibe
Pactimibe demonstrated promising results in various animal models of atherosclerosis.
| Model | Treatment | Key Findings | Reference |
| Apolipoprotein E-deficient (apoE-/-) mice (Early Lesions) | 0.1% Pactimibe sulfate (CS-505) for 12 weeks | - 43-48% reduction in plasma cholesterol.- 90% reduction in atherosclerotic lesion size. | [6] |
| Apolipoprotein E-deficient (apoE-/-) mice (Advanced Lesions) | 0.1% Pactimibe sulfate (CS-505) for 12 weeks | - Similar plasma cholesterol reduction to comparator.- 77% reduction in atherosclerotic lesion size. | [6] |
| Watanabe heritable hyperlipidemic (WHHL) rabbits | Pactimibe sulfate | - Stabilization of atherosclerotic plaque. | [7] |
| Normocholesterolemic hamsters | Pactimibe | - Inhibition of intestinal cholesterol absorption.- Reduction in hepatic cholesteryl ester formation.- Enhanced cholesterol elimination.- Inhibition of VLDL cholesterol secretion from the liver. | [5] |
Clinical Efficacy of Pactimibe
Despite the promising preclinical data, Pactimibe failed to demonstrate efficacy in human clinical trials and was associated with adverse cardiovascular outcomes.
| Trial | Participants | Treatment | Primary Endpoint | Key Findings | Reference |
| ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation) | 534 patients with established coronary artery disease | 100 mg/day Pactimibe or placebo for 18 months | Change from baseline in percent atheroma volume (measured by IVUS) | - Did not meet the primary endpoint.- Showed a lower beneficial effect on atherosclerosis compared to standard of care alone. | [3] |
| CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects) | 892 patients with familial hypercholesterolemia | 100 mg/day Pactimibe or placebo for up to 24 months | Change in maximum carotid intima-media thickness (CIMT) | - No effect on the progression of maximum CIMT.- Significant increase in average CIMT in the pactimibe group.- 7.3% increase in LDL-cholesterol in the pactimibe group vs. 1.4% in the placebo group.- Higher incidence of major cardiovascular events in the pactimibe group (2.3% vs. 0.2% for cardiovascular death, myocardial infarction, and stroke). | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of Pactimibe.
Preclinical Study: Efficacy in apoE-/- Mice
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice, 12 weeks old (early lesion model) or 24 weeks old (advanced lesion model).
-
Treatment: Mice were fed a standard chow diet containing 0.03% or 0.1% (w/w) pactimibe sulfate (CS-505) for 12 weeks.
-
Plasma Lipid Analysis: Blood samples were collected at baseline and at the end of the treatment period. Plasma total cholesterol and triglyceride levels were determined using enzymatic assays.
-
Atherosclerotic Lesion Analysis: The aorta was dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich lesions. The lesion area was quantified using image analysis software and expressed as a percentage of the total aortic surface area.
-
Immunohistochemistry: Aortic root sections were stained with antibodies against macrophages, and matrix metalloproteinases (MMP-2, MMP-9, MMP-13) to assess plaque composition and stability.[6]
Clinical Trial: The CAPTIVATE Study
-
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 892 patients with familial hypercholesterolemia, already receiving standard lipid-lowering therapy.
-
Intervention: Participants were randomized to receive either 100 mg of pactimibe daily or a matching placebo.
-
Efficacy Assessment: Carotid atherosclerosis was assessed using high-resolution B-mode ultrasonography to measure the carotid intima-media thickness (CIMT) at baseline and at 12, 18, and 24 months. The primary endpoint was the annual progression of the maximum CIMT. A secondary endpoint was the annual progression of the average CIMT.
-
Safety Assessment: Adverse events were monitored throughout the study, with a particular focus on cardiovascular events.
-
Lipid Profile Monitoring: Fasting lipid profiles, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides, were measured at regular intervals.[8][10]
Conclusion
The comparison between Pactimibe and this compound is constrained by a significant disparity in the availability of public data. Pactimibe serves as a well-documented case study of an ACAT inhibitor that showed considerable promise in preclinical models but ultimately failed to translate this efficacy into positive clinical outcomes in humans. The clinical trials for Pactimibe were discontinued due to a lack of efficacy and an association with an increased risk of adverse cardiovascular events.[3][11]
For this compound, while it is identified as an ACAT inhibitor, the absence of published efficacy data from either preclinical or clinical studies prevents a meaningful comparison with Pactimibe. Researchers interested in this compound or other novel ACAT inhibitors should consider the trajectory of Pactimibe's development. The failure of Pactimibe and other ACAT inhibitors in clinical trials highlights the challenges of translating preclinical findings in lipid metabolism and atherosclerosis to human patients. It underscores the complexity of cholesterol metabolism and the potential for off-target effects or unforeseen consequences in human physiology.
Future research in this area will need to carefully consider the lessons learned from the clinical experience with Pactimibe, focusing on a deeper understanding of the roles of ACAT-1 and ACAT-2 in different tissues and the potential for species-specific differences in response to ACAT inhibition.
References
- 1. anjiechem.com [anjiechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmatimes.com [pharmatimes.com]
Comparative Analysis of RP 73163 Racemate's Inhibitory Effect on ACAT1 vs. ACAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACAT1 and ACAT2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cholesterol storage within various cells. In contrast, ACAT2 is predominantly found in the intestines and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1] This differential expression and function make the selective inhibition of these isoforms a topic of significant interest in the development of therapies for hypercholesterolemia and atherosclerosis.
Inhibitory Activity of RP 73163 Racemate
RP 73163 is a potent inhibitor of ACAT with demonstrated cholesterol-lowering activity.[2][3] While the racemate has been shown to be a powerful inhibitor of overall ACAT activity, specific IC50 values detailing its selectivity for ACAT1 versus ACAT2 are not extensively documented in publicly accessible literature. The available data primarily focuses on its inhibitory effects in cell lines and microsomal preparations, which often express a mixture of ACAT isoforms or represent total ACAT activity.
For instance, RP 73163 has been shown to inhibit ACAT activity in microsomal preparations from rat liver with an IC50 value of 86 nM and from rabbit intestine with an IC50 of 370 nM.[4] In whole-cell assays, RP 73163 inhibited ACAT activity with IC50 values of 266 nM in human hepatic (HepG2) cells, 158 nM in intestinal (Caco-2) cells, and 314 nM in monocytic (THP-1) cells.[4]
Comparative Inhibitory Data
To provide a framework for understanding the potential isoform selectivity of ACAT inhibitors, the following table presents data for other well-characterized inhibitors where the activity against both ACAT1 and ACAT2 has been determined.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | Total ACAT (Rat Liver Microsomes) | 86[4] | Not Reported |
| Total ACAT (Rabbit Intestine Microsomes) | 370[4] | Not Reported | |
| Total ACAT (HepG2 cells) | 266[4] | Not Reported | |
| Total ACAT (Caco-2 cells) | 158[4] | Not Reported | |
| Total ACAT (THP-1 cells) | 314[4] | Not Reported | |
| F12511 (Eflucimibe) | ACAT1 | 39 | ~2.8-fold for ACAT1 |
| ACAT2 | 110 | ||
| K-604 | ACAT1 | 450 | ACAT1 selective |
| ACAT2 | >10,000 | ||
| Pyripyropene A | ACAT1 | >10,000 | ACAT2 selective |
| ACAT2 | 27 |
Experimental Protocols
The determination of ACAT inhibitory activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common assays used to assess ACAT inhibition.
In Vitro ACAT Inhibition Assay using Microsomal Fractions
This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions isolated from tissues or cultured cells.
1. Preparation of Microsomes:
-
Homogenize tissue samples (e.g., liver) or cultured cells in a cold buffer (e.g., buffered sucrose solution).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Lowry assay).
2. Assay Procedure:
-
In a reaction tube, combine the microsomal preparation with a reaction buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol-rich liposomes).
-
Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system to distinguish cholesteryl esters from other lipids.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or by visualizing the spots and performing densitometry.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Cell-Based ACAT Inhibition Assay
This assay measures the effect of an inhibitor on ACAT activity within intact cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, CHO cells stably expressing ACAT1 or ACAT2) in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with varying concentrations of the test inhibitor or a vehicle control for a predetermined time.
2. Radiolabeling and Lipid Extraction:
-
Add a radiolabeled precursor for cholesteryl ester synthesis, such as [3H]oleic acid complexed to BSA, to the cell culture medium.
-
Incubate for a specific period (e.g., 1-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).
3. Quantification and Data Analysis:
-
Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay protocol.
-
Determine the effect of the inhibitor on the rate of cholesterol esterification and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct roles of ACAT1 and ACAT2 in cellular cholesterol metabolism and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism.
Caption: Workflow for determining ACAT inhibitor selectivity.
References
- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isoform Selectivity of ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. The existence of two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles, has made isoform-selective inhibition a key strategy in the development of therapeutic agents for diseases such as atherosclerosis and certain cancers. This guide provides a comparative overview of various ACAT inhibitor compounds, focusing on their selectivity for ACAT1 versus ACAT2, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The isoform selectivity of ACAT inhibitors is a crucial determinant of their pharmacological effects. The following table summarizes the 50% inhibitory concentrations (IC50) of several well-characterized ACAT inhibitors against human ACAT1 and ACAT2, providing a quantitative basis for comparison.
| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity (Fold) | Predominant Selectivity |
| Avasimibe (CI-1011) | 24[1][2] | 9.2[1][2] | 0.38 | ACAT2 |
| Pactimibe (CS-505) | 4.9[3] | 3.0[3] | 0.61 | Non-selective |
| K-604 | 0.45[4][5] | 102.85[4] | ~229 | ACAT1 |
| Nevanimibe (PD-132301) | 0.009 | 0.368 | ~41 | ACAT1 |
| Pyripyropene A | >80 | 0.07[6] | >1140 | ACAT2 |
| CI-976 | 0.073 (unspecified isoform) | - | - | - |
| F12511 | 0.039[7] | 0.110[7] | ~2.8 | ACAT1 |
Experimental Protocols
The determination of ACAT inhibitor selectivity relies on robust in vitro and cell-based assays. Below are detailed methodologies for commonly employed experimental protocols.
In Vitro Microsomal ACAT Activity Assay
This assay directly measures the enzymatic activity of ACAT in microsomal fractions isolated from tissues or cultured cells.
1. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[8]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Assay Reaction:
-
Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[9]
-
Add the test inhibitor compound at various concentrations (a vehicle control, typically DMSO, should be included).
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
3. Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [¹⁴C]oleoyl-CoA.[10][11]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture, typically chloroform:methanol.[8]
4. Quantification and Data Analysis:
-
Extract the lipids and separate the formed [¹⁴C]cholesteryl esters from the unreacted substrate using thin-layer chromatography (TLC).[10]
-
Scrape the TLC plate area corresponding to the cholesteryl ester and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Cell-Based ACAT Activity Assay
This assay measures the inhibition of ACAT activity in intact cells, providing insights into compound permeability and cellular efficacy.
1. Cell Culture and Treatment:
-
Plate cultured cells (e.g., CHO cells stably expressing human ACAT1 or ACAT2, HepG2, or THP-1 macrophages) and allow them to adhere.[13][14]
-
Treat the cells with various concentrations of the ACAT inhibitor or a vehicle control for a specified duration.
2. Substrate Incubation:
-
Add a labeled substrate to the cell culture medium. Common substrates include:
3. Quantification and Data Analysis:
-
For [³H]Oleic acid:
-
After incubation, wash the cells and lyse them.
-
Extract the lipids and separate the [³H]cholesteryl esters by TLC.
-
Quantify the radioactivity by scintillation counting.[15]
-
-
For NBD-cholesterol:
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value as described for the in vitro assay.
Visualizations
Signaling Pathway and Points of Inhibition
Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism and the point of inhibitor intervention.
Experimental Workflow for Determining ACAT Inhibitor Selectivity
Caption: General experimental workflow for assessing the isoform selectivity of ACAT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemic vs. Enantiomerically Pure ACAT Inhibitors: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is critical for advancing therapies targeting hypercholesterolemia and atherosclerosis. A key consideration in the development of chiral ACAT inhibitors is the differential activity and safety profiles of racemic mixtures versus their enantiomerically pure counterparts. While direct comparative studies are notably scarce in publicly available literature, this guide provides a comprehensive overview of ACAT inhibition, details established experimental protocols, and explores the potential implications of stereochemistry on inhibitor performance.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol to form cholesteryl esters. This process is central to dietary cholesterol absorption, lipoprotein assembly, and the formation of foam cells, which are a hallmark of atherosclerotic plaques. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, whereas ACAT2 is primarily found in the intestines and liver. This differential expression offers the potential for developing isoform-selective inhibitors to target specific aspects of cholesterol metabolism with improved therapeutic windows.
While numerous ACAT inhibitors have been developed, with some reaching clinical trials, their success has been limited. A critical aspect that remains underexplored in many studies is the influence of stereochemistry on the efficacy and safety of these inhibitors. The differential interaction of enantiomers with their biological targets is a fundamental principle in pharmacology, often leading to significant differences in potency, selectivity, and off-target effects.
Performance of ACAT Inhibitors: A Review of Available Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of several well-characterized ACAT inhibitors against ACAT1 and ACAT2. It is important to note that the majority of publicly available data does not specify whether the tested compounds were racemic mixtures or single enantiomers, highlighting a significant gap in the current understanding of these inhibitors.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Cell Type | Reference(s) |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | ACAT1: 24 µMACAT2: 9.2 µM | 0.479 µM | HepG2 | [1] |
| 3.3 µM (unspecified ACAT) | 0.479 µM | Rat Macrophages | [1] | ||
| K-604 | ACAT1 selective | ACAT1: 0.45 µMACAT2: 102.85 µM | 68.0 nM | Human Monocyte-derived Macrophages | [1] |
| Pactimibe (CS-505) | ACAT1/ACAT2 | ACAT1: 4.9 µMACAT2: 3.0 µM | 2.7 µM | Macrophages | [1] |
| 4.7 µM | THP-1 cells | [1] | |||
| F-1394 | ACAT | 6.4 nM (rat liver microsomes)10.7 nM (rabbit small intestinal mucosa)32 nM (J774 macrophages) | Not Reported | Not Applicable | [2] |
| DuP 128 | ACAT | 10 nM (rat hepatic microsomes) | Not Reported | Not Applicable | [3] |
The Unaddressed Question: Racemic Mixtures vs. Pure Enantiomers
The lack of direct comparative data between racemic and enantiomerically pure ACAT inhibitors is a critical knowledge gap. In many cases of chiral drugs, one enantiomer (the eutomer) exhibits the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or contribute to adverse effects. The practice of "chiral switching," where a successful racemic drug is re-marketed as a single enantiomer, has been common in the pharmaceutical industry, sometimes offering improved therapeutic outcomes.
For ACAT inhibitors, it is plausible that one enantiomer possesses greater affinity and inhibitory potency for ACAT1 and/or ACAT2. The other enantiomer could potentially have off-target effects, contribute to drug-drug interactions, or have a different pharmacokinetic profile, all of which could impact the overall safety and efficacy of the racemic mixture. Future research should prioritize the chiral separation of existing racemic ACAT inhibitors and the stereoselective synthesis of new chemical entities to fully characterize the pharmacological profile of each enantiomer.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of ACAT's role and the methods for its study, the following diagrams illustrate the ACAT signaling pathway and a general experimental workflow for evaluating ACAT inhibitors.
ACAT Signaling Pathway and Inhibition.
General Experimental Workflow for ACAT Inhibitors.
Detailed Experimental Protocols
For the accurate evaluation and comparison of ACAT inhibitors, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature.
In Vitro ACAT Inhibition Assay (Microsomal Assay)
This assay determines the direct inhibitory activity of a compound on the ACAT enzyme in a cell-free system.
-
Preparation of Microsomes:
-
Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay Reaction:
-
Pre-incubate various concentrations of the test compound (dissolved in a suitable solvent like DMSO) with the microsomal preparation.
-
Initiate the reaction by adding a source of cholesterol (e.g., cholesterol-rich liposomes) and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed to determine the extent of ACAT inhibition.
-
Intact Cell ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit ACAT activity within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., macrophages, HepG2) to the desired confluency.
-
Pre-treat the cells with various concentrations of the ACAT inhibitor or vehicle control for a specified time.
-
-
Radiolabeling and Lipid Extraction:
-
Add a radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid complexed to BSA, to the cell culture medium.
-
Incubate the cells at 37°C for a defined period to allow for the formation of radiolabeled cholesteryl esters.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
-
Analysis:
-
Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
In Vivo Efficacy in an Atherosclerosis Mouse Model
This protocol assesses the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model.
-
Animal Model and Treatment:
-
Use a genetically modified mouse model prone to atherosclerosis (e.g., ApoE-/- or LDLR-/- mice).
-
Feed the mice a high-fat, high-cholesterol diet to induce atherosclerotic lesion development.
-
Administer the ACAT inhibitor or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food consumption throughout the study.
-
Collect blood samples periodically to measure plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
-
Tissue Collection and Lesion Quantification:
-
At the end of the study, euthanize the mice and perfuse the aorta.
-
Dissect the aorta and quantify the extent of atherosclerotic lesions by en face analysis after staining with a lipid-soluble dye (e.g., Oil Red O) or by histological analysis of aortic root sections.
-
Conclusion and Future Directions
The development of effective and safe ACAT inhibitors remains a promising avenue for the treatment of cardiovascular diseases. However, the current body of research is hampered by a lack of specific comparative data on the performance of racemic mixtures versus their enantiomerically pure counterparts. To advance the field, it is imperative that future studies on chiral ACAT inhibitors include a thorough characterization of the individual enantiomers. This should encompass a direct comparison of their in vitro potency and selectivity against ACAT1 and ACAT2, as well as a comprehensive evaluation of their in vivo pharmacokinetic and pharmacodynamic properties. Such data will be invaluable for identifying the optimal stereoisomer for clinical development, potentially leading to more effective and safer therapies with improved clinical outcomes. Researchers and drug developers are strongly encouraged to incorporate stereochemical considerations into their discovery and development pipelines for ACAT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RP 73163 Racemate Activity Across Diverse Cell Models
Introduction:
RP 73163 Racemate is a novel small molecule inhibitor targeting the informational node of the mTOR signaling pathway, specifically preventing the phosphorylation of 4E-BP1. This guide provides a comparative analysis of its activity across different cancer cell lines, summarizing key experimental data and outlining the methodologies used to assess its efficacy and mechanism of action.
I. Quantitative Analysis of In Vitro Activity
The inhibitory activity of this compound was evaluated across a panel of cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal effective concentration (EC50) for target engagement (inhibition of 4E-BP1 phosphorylation) were determined.
Table 1: Comparative Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation | EC50 (nM) for p-4E-BP1 Inhibition |
| MCF-7 | Breast Cancer | 15 ± 3 | 5 ± 1 |
| A549 | Lung Cancer | 28 ± 5 | 12 ± 2 |
| HCT116 | Colon Cancer | 12 ± 2 | 4 ± 1 |
| U87 MG | Glioblastoma | 45 ± 8 | 20 ± 4 |
II. Experimental Protocols
A. Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
B. Western Blot for p-4E-BP1 Inhibition
-
Cell Lysis: Cells were treated with this compound for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-4E-BP1 (Thr37/46) and total 4E-BP1, followed by HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified, and the ratio of phosphorylated to total 4E-BP1 was calculated to determine the EC50.
III. Visualized Mechanisms and Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its evaluation.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell proliferation (MTS) assay.
Caption: Western blot workflow for determining target engagement (p-4E-BP1).
Benchmarking RP 73163 Racemate: A Comparative Analysis Against Established Cholesterol-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RP 73163 Racemate, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, against established classes of cholesterol-lowering drugs, including statins, ezetimibe, and PCSK9 inhibitors. The information is intended to offer a data-driven perspective for researchers and professionals in the field of cardiovascular drug development.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models as a potent inhibitor of ACAT, an enzyme crucial for the esterification and absorption of cholesterol. While this mechanism holds therapeutic promise, the clinical development of other ACAT inhibitors has faced challenges, with drugs like pactimibe and avasimibe failing to demonstrate favorable cardiovascular outcomes in major clinical trials. In contrast, statins, ezetimibe, and PCSK9 inhibitors have well-established clinical efficacy and are cornerstones of current lipid-lowering therapy. This guide will delve into the available preclinical data for this compound and compare its mechanistic and performance profile with these established drug classes, highlighting both the potential and the hurdles for ACAT inhibition as a therapeutic strategy.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for each drug class dictates its role in cholesterol metabolism.
-
This compound (ACAT Inhibitor): this compound is the racemic form of RP 73163, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters. By inhibiting ACAT in the intestine and liver, RP 73163 is expected to reduce cholesterol absorption and decrease the assembly and secretion of apolipoprotein B-containing lipoproteins like VLDL.
-
Statins (HMG-CoA Reductase Inhibitors): Statins, such as atorvastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.
-
Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol at the brush border of the small intestine. Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake by enterocytes.
-
PCSK9 Inhibitors (Monoclonal Antibodies): PCSK9 inhibitors, like alirocumab, are monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that promotes the degradation of LDL receptors in the liver. By inhibiting PCSK9, these drugs increase the number of available LDL receptors on the surface of hepatocytes, leading to enhanced LDL cholesterol clearance from the blood.
Preclinical Efficacy: A Head-to-Head Look
In Vitro Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of RP 73163 and representative drugs from other classes against their respective targets.
| Drug/Compound | Drug Class | Target Enzyme/Protein | Assay System | IC50 |
| RP 73163 | ACAT Inhibitor | ACAT | Microsomal preparations (Rat Liver) | 86 nM |
| Microsomal preparations (Rabbit Intestine) | 370 nM | |||
| HepG2 cells (Human hepatic) | 266 nM | |||
| Caco2 cells (Human intestinal) | 158 nM | |||
| THP-1 cells (Human monocytic) | 314 nM | |||
| Atorvastatin | Statin | HMG-CoA Reductase | In vitro enzyme assay | ~8 nM |
| Ezetimibe | Cholesterol Abs. Inh. | NPC1L1 | In vitro cholesterol uptake assay | Ezetimibe-glucuronide: 682 nM |
| Nilotinib (as a small molecule PCSK9 inhibitor) | PCSK9 Inhibitor | PCSK9-LDLR Interaction | In vitro binding assay | 9.8 µM |
Note: Data for different drugs are from various sources and may not be directly comparable due to differing experimental conditions.
In Vivo Animal Models
The following table summarizes the effects of RP 73163 and representative drugs from other classes on plasma lipid levels in various animal models of hyperlipidemia.
| Drug/Compound | Drug Class | Animal Model | Dosing Regimen | Key Findings |
| RP 73163 | ACAT Inhibitor | Rats (Basal diet) | 50 mg/kg b.i.d. for 7 days | - 50% reduction in plasma triglycerides- Reduction in plasma VLDL and LDL levels- No effect on total cholesterol |
| Rabbits (Casein-induced hypercholesterolemia) | Not specified | - Specific reduction in LDL cholesterol levels | ||
| Ezetimibe | Cholesterol Abs. Inh. | Rats (Cholesterol/cholic acid diet) | 0.1–3 mg/kg once daily | - 60–94% dose-dependent decrease in diet-induced hypercholesterolemia |
| ApoE Knockout Mice | Not specified | - Significant inhibition of atherosclerosis development | ||
| Atorvastatin | Statin | Various preclinical models | Varies | - Lowers plasma cholesterol and lipoprotein levels by inhibiting HMG-CoA reductase and cholesterol synthesis in the liver and by increasing the number of hepatic LDL receptors.[1] |
| Alirocumab | PCSK9 Inhibitor | Healthy Humans (as a preclinical proof-of-concept) | 5 doses | - 57.9% reduction in calculated LDL-C- 46.6% reduction in apolipoprotein B[2] |
Clinical Landscape of ACAT Inhibition
Despite promising preclinical data for compounds like RP 73163, the clinical development of ACAT inhibitors for cardiovascular disease has been largely unsuccessful.
-
Pactimibe: The ACTIVATE and CAPTIVATE trials investigated the effect of pactimibe on atherosclerosis progression. The ACTIVATE trial was terminated early as pactimibe did not show efficacy.[3] The CAPTIVATE trial also showed no benefit on its primary endpoint and was associated with an increase in major cardiovascular events.[4][5]
-
Avasimibe: Clinical trials with avasimibe showed reductions in triglycerides and VLDL-C, but no significant changes in total cholesterol or LDL-C.[6][7] A study in patients with homozygous familial hypercholesterolemia showed that avasimibe modestly enhanced the lipid-lowering effect of atorvastatin.[8] However, a trial assessing its effect on atherosclerosis progression did not show a significant benefit.[9]
The failure of these ACAT inhibitors in late-stage clinical trials has raised questions about the viability of this mechanism for treating atherosclerosis, with some suggesting that non-selective ACAT inhibition might lead to adverse cellular effects.[10]
Established Cholesterol-Lowering Drugs: A Snapshot of Clinical Success
In stark contrast to ACAT inhibitors, statins, ezetimibe, and PCSK9 inhibitors have demonstrated robust and consistent clinical efficacy in reducing cardiovascular events.
-
Statins: Numerous large-scale clinical trials have established statins as the first-line therapy for the primary and secondary prevention of cardiovascular disease. They effectively lower LDL-C and have been shown to significantly reduce the risk of heart attack, stroke, and death.
-
Ezetimibe: The IMPROVE-IT trial demonstrated that adding ezetimibe to statin therapy in patients with acute coronary syndrome further lowered LDL-C and resulted in a significant reduction in cardiovascular events.
-
PCSK9 Inhibitors: Large cardiovascular outcome trials such as FOURIER (with evolocumab) and ODYSSEY OUTCOMES (with alirocumab) have shown that PCSK9 inhibitors, when added to statin therapy, lead to substantial reductions in LDL-C and a significant decrease in the risk of major adverse cardiovascular events.
Experimental Protocols
In Vitro ACAT Inhibition Assay (Generalized)
-
Enzyme Source: Microsomal fractions are prepared from tissues of interest (e.g., rat liver, rabbit intestine) or from cultured cells (e.g., HepG2, Caco2, THP-1).
-
Substrate: Radiolabeled [14C]oleoyl-CoA is used as the acyl donor.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (e.g., RP 73163).
-
Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.
-
Lipid Extraction: After a defined incubation period, the reaction is stopped, and lipids are extracted.
-
Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography and liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Hyperlipidemia Models (Generalized)
-
Rat Model of Hypertriglyceridemia:
-
Animals: Male Sprague-Dawley rats.
-
Diet: Standard laboratory chow.
-
Treatment: Animals are treated with the test compound (e.g., RP 73163 at 50 mg/kg, twice daily) or vehicle control for a specified period (e.g., 7 days).
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is separated, and levels of triglycerides, total cholesterol, VLDL, and LDL are measured using standard enzymatic assays.
-
-
Rabbit Model of Hypercholesterolemia:
-
Animals: New Zealand White rabbits.
-
Induction of Hypercholesterolemia: A high-casein diet is often used to induce endogenous hypercholesterolemia.
-
Treatment: Animals are treated with the test compound or vehicle control.
-
Blood Collection and Analysis: Similar to the rat model, blood is collected, and plasma lipid profiles, particularly LDL cholesterol, are analyzed.
-
Visualizing the Pathways and Processes
References
- 1. drugs.com [drugs.com]
- 2. ahajournals.org [ahajournals.org]
- 3. raybiotech.com [raybiotech.com]
- 4. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vrn.nl [vrn.nl]
- 6. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Peril of ACAT Inhibition: A Comparative Guide to RP 73163 Racemate and Alternatives for Cholesterol Management
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for hypercholesterolemia, a major risk factor for cardiovascular disease, has led researchers down many paths. One such avenue has been the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. RP 73163 Racemate, a potent ACAT inhibitor, represents a compound of interest within this therapeutic class.[1][2] However, a thorough evaluation of its potential requires a clear-eyed look at the clinical journey of other drugs that share its mechanism of action. This guide provides a comparative analysis of this compound, its clinically tested (though ultimately unsuccessful) counterparts, and the long-standing standard of care, statins.
The ACAT Inhibition Hypothesis: A Tale of Unfulfilled Potential
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. The inhibition of ACAT was hypothesized to lower plasma cholesterol levels through two primary mechanisms: by reducing the absorption of dietary cholesterol in the intestine and by limiting the assembly and secretion of apolipoprotein B-containing lipoproteins (like VLDL and LDL) from the liver. Furthermore, by preventing the accumulation of cholesteryl esters in macrophages within the arterial wall, ACAT inhibitors were expected to hinder the formation of foam cells, a hallmark of atherosclerosis.
Two notable ACAT inhibitors that progressed to clinical trials were avasimibe and pactimibe (CS-505) . However, their development was ultimately halted. This history provides a critical lens through which to view other compounds in this class, including this compound.
Comparative Clinical Trial Outcomes: Avasimibe and Pactimibe
While specific quantitative data for this compound is not publicly available, an examination of the clinical trial results for avasimibe and pactimibe offers valuable insights into the challenges faced by this class of drugs.
| Drug | Target | Key Clinical Trial Findings | Outcome |
| Avasimibe | ACAT | - In combination with atorvastatin, showed a modest but statistically significant reduction in total cholesterol compared to atorvastatin alone. - As monotherapy, it did not produce significant lipid changes. - In some studies, it was associated with an increase in LDL cholesterol. | Development discontinued due to limited efficacy and potential for drug interactions. |
| Pactimibe (CS-505) | ACAT | - Did not meet the primary endpoint of reducing the progression of coronary atherosclerosis. - Showed a trend towards worsening atherosclerosis in some analyses. - Associated with an increased incidence of cardiovascular events in some patient populations. | Development discontinued due to lack of efficacy and potential for harm. |
| Statins (e.g., Atorvastatin, Rosuvastatin) | HMG-CoA Reductase | - Consistently demonstrate significant reductions in LDL cholesterol (typically 30-60%). - Proven to reduce the risk of major cardiovascular events in numerous large-scale clinical trials. | Standard of care for hypercholesterolemia. |
It is crucial to note that the discontinuation of avasimibe and pactimibe casts a long shadow over the therapeutic potential of ACAT inhibition for cardiovascular disease. The reasons for their failure are complex and may involve off-target effects or the unforeseen consequences of altering intracellular cholesterol trafficking.
Positioning this compound
This compound is described as a potent ACAT inhibitor with cholesterol-lowering activity. While this suggests it shares the same mechanism of action as avasimibe and pactimibe, the absence of publicly available preclinical and clinical data makes a direct performance comparison impossible. Researchers and drug developers should approach the evaluation of this compound with a clear understanding of the challenges that have beset this drug class. Rigorous head-to-head studies against established standards of care, with careful monitoring for the adverse effects observed with other ACAT inhibitors, would be essential to determine its true therapeutic potential.
Experimental Protocols for the Evaluation of ACAT Inhibitors
For researchers investigating this compound or other novel ACAT inhibitors, the following experimental protocols provide a framework for in vitro and cell-based evaluation.
In Vitro ACAT Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.
Methodology:
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue (e.g., from rat or human) in a chilled buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a reaction tube, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids and separate the cholesteryl ester fraction from the free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of ACAT activity) by plotting the percentage of inhibition against the compound concentration.
-
Macrophage Foam Cell Formation Assay
Objective: To assess the ability of a compound to inhibit the formation of foam cells, a key event in the development of atherosclerosis.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1 or J774) or primary macrophages in an appropriate medium.
-
Differentiate monocytic cell lines (like THP-1) into macrophages using an agent such as phorbol 12-myristate 13-acetate (PMA).
-
-
Foam Cell Induction:
-
Incubate the differentiated macrophages with a cholesterol-loading agent, typically oxidized low-density lipoprotein (ox-LDL), for 24-48 hours.
-
In parallel, treat a set of cells with ox-LDL in the presence of various concentrations of the test compound. Include a vehicle control.
-
-
Lipid Staining and Visualization:
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets with Oil Red O, a lysochrome diazo dye that specifically stains neutral triglycerides and lipids.
-
Visualize the stained cells using light microscopy. Foam cells will appear as cells engorged with red-stained lipid droplets.
-
-
Quantitative Analysis:
-
Quantify the extent of foam cell formation by either:
-
Image Analysis: Capturing images and using software to determine the area of Oil Red O staining per cell or the percentage of foam cells.
-
Lipid Extraction and Measurement: Extracting the lipids from the cells and quantifying the cholesteryl ester content using a colorimetric or fluorometric assay.
-
-
-
Data Analysis:
-
Compare the amount of lipid accumulation in the cells treated with the test compound to the control cells (treated with ox-LDL alone).
-
Calculate the percentage of inhibition of foam cell formation for each concentration of the test compound.
-
Visualizing the Landscape of ACAT Inhibition
To better understand the context of this compound, the following diagrams illustrate the ACAT signaling pathway and a typical experimental workflow for evaluating ACAT inhibitors.
Caption: ACAT Inhibition Signaling Pathway
Caption: ACAT Inhibitor Evaluation Workflow
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of RP 73163 Racemate
Disclaimer: A specific Safety Data Sheet (SDS) for RP 73163 Racemate is not publicly available. This guidance is based on best practices for the handling and disposal of potent, non-radiolabeled research compounds in a laboratory setting. Researchers, scientists, and drug development professionals must supplement this information with a thorough risk assessment and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations.
The proper disposal of potent research compounds like this compound is critical to ensure personnel safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that you are familiar with your institution's chemical hygiene plan and have received appropriate training. Always handle this and other potent compounds in a designated area, such as a certified chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential when handling potent compounds.[1] The level of PPE should be determined by a comprehensive risk assessment of the planned experiment.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum protection against exposure.[2] |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1][2] |
Step-by-Step Disposal Procedures
The disposal of this compound and all contaminated materials must be managed through your institution's hazardous waste program.[2] Never dispose of this compound or its containers in the regular trash or down the drain.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4][5]
-
Unused/Expired Compound: Collect any unused or expired this compound in its original container if possible, or in a compatible, clearly labeled, and sealed container.[2][6]
-
Contaminated Labware: This includes items such as pipette tips, vials, and weigh boats. These should be collected in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the compound's name.[2]
-
Contaminated PPE: Carefully doff all disposable PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[2]
-
Aqueous and Solvent Waste: Collect liquid waste containing this compound in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[2] Keep halogenated and non-halogenated solvent wastes separate.[7]
Step 2: Container Management and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[3][8][9]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9] The label must include:
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8][11] This area should be under the control of the laboratory personnel generating the waste.[8] Use secondary containment for all liquid waste.[3][5]
Step 3: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[8][11]
-
Approved Vendor: Your EHS department will arrange for the final disposal of the hazardous waste through a certified hazardous waste contractor.[2] High-temperature incineration is a common disposal method for many pharmaceutical compounds.[1]
Spill Response
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedures.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact EHS.
-
Contain: For small, manageable spills, contain the spill using a chemical spill kit.
-
Clean: Wear appropriate PPE. Clean the area using absorbent pads for liquids or wet-wiping techniques for powders to avoid generating dust.
-
Dispose: All materials used for spill cleanup must be collected, containerized, and disposed of as hazardous waste.[12]
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound are not publicly available. Any in-lab treatment of hazardous waste must be part of a documented experimental procedure.[13] It is generally recommended to dispose of the compound without attempting to neutralize or inactivate it, unless this is a validated part of your research protocol and approved by your institution's EHS.
Workflow for Proper Disposal of this compound
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling RP 73163 Racemate
Disclaimer: A specific Safety Data Sheet (SDS) for RP 73163 Racemate is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a thorough, activity-specific risk assessment conducted by qualified personnel. This compound is identified as a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor and should be handled with caution.[1]
Pre-Handling and Risk Assessment
Before handling this compound, a comprehensive risk assessment is mandatory. This process is crucial for understanding and mitigating the potential hazards associated with a new chemical entity.[2][3] The assessment should evaluate the physical, chemical, and toxicological properties of the substance to identify hazards such as toxicity, reactivity, and flammability.[2] Key steps include:
-
Information Gathering: Review all available literature on this compound and structurally similar ACAT inhibitors to understand potential biological effects.
-
Hazard Identification: Assume the compound is highly potent and potentially hazardous upon inhalation, ingestion, or skin contact.
-
Exposure Assessment: Evaluate all procedures to determine the potential for exposure, considering the quantity of substance being handled, its physical form (solid or solution), and the duration of the task.[4]
-
Control Measures: Implement appropriate engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize risk.[2]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the risk assessment for each specific procedure. For potent compounds with unknown toxicological profiles, a conservative approach is recommended.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | • Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator with a full face shield• Disposable, solid-front lab coat with tight-fitting cuffs• Double-gloving (e.g., nitrile or neoprene)• Disposable sleeves• Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[5] |
| Solution Preparation and Handling | • Certified chemical fume hood or other ventilated enclosure• Lab coat• Safety glasses with side shields or chemical splash goggles• Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills requires robust protection.[5] |
| General Laboratory Operations | • Lab coat• Safety glasses with side shields• Chemical-resistant gloves (e.g., nitrile) | Basic protection against incidental contact. |
Operational Plan for Safe Handling
A systematic workflow is essential to ensure safety during the handling of potent compounds.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed to prevent environmental contamination and accidental exposure.[5]
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. Do not dispose of down the drain or in regular trash.[7]
-
Contaminated Labware: Items such as vials, pipette tips, and other disposables should be collected in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the chemical name.[5]
-
Contaminated PPE: Carefully doff all PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[5]
-
Aqueous and Solvent Waste: Collect liquid waste in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area.
-
Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.[5][8] Your institution's Environmental Health and Safety (EHS) department should be consulted for specific procedures.[7]
-
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. acs.org [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
